3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid
Description
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Properties
IUPAC Name |
(E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-7-8-16-11-4-2-3-10(9-11)5-6-12(13)14/h2-6,9H,7-8H2,1H3,(H,13,14)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZENHHUDINQIFT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC=CC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid chemical structure
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid , a functionalized cinnamic acid derivative.[1] Characterized by a meta-substituted ethylene glycol ether tail, this scaffold represents a strategic intersection between classical phenylpropanoid chemistry and modern "PEGylation" strategies used to modulate solubility and pharmacokinetics.[1]
This document is designed for medicinal chemists and process scientists, detailing the structural properties, robust synthetic pathways, and critical experimental protocols required to generate and validate this compound.
Structural Analysis & Physicochemical Properties[2][3]
The molecule comprises a cinnamic acid core functionalized at the C3 (meta) position with a 2-methoxyethoxy group.[1] This specific substitution pattern is distinct from common natural products (like ferulic or isoferulic acid) and is often employed to disrupt crystal packing and enhance aqueous solubility while maintaining the lipophilicity required for membrane permeability.
Chemical Identity Table
| Property | Data |
| IUPAC Name | (2E)-3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid |
| Common Name | 3-(2-Methoxyethoxy)cinnamic acid |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Registry Number | Not widely listed; Analogous to 704-80-3 class |
| SMILES | COCCOc1cccc(C=CC(=O)O)c1 |
| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |
| pKa (Predicted) | ~4.4 (Carboxylic acid) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Structural Significance[1]
-
Michael Acceptor: The
-unsaturated ketone moiety acts as a Michael acceptor, capable of covalent interactions with cysteine residues in biological targets (e.g., Nrf2 pathway activation).[1] -
Ether Linker: The 2-methoxyethoxy tail mimics a short polyethylene glycol (PEG) chain.[1] This motif is critical for reducing metabolic clearance rates compared to simple methoxy groups and improving solubility in aqueous buffers used in biological assays.
Synthetic Pathways[2]
The synthesis of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is most efficiently achieved via a convergent route involving the functionalization of 3-hydroxybenzaldehyde followed by a Knoevenagel condensation.[1]
Reaction Scheme Visualization
Figure 1: Convergent synthetic pathway illustrating the etherification of the aldehyde followed by the Doebner modification of the Knoevenagel condensation.
Experimental Protocols
Step 1: Etherification (Synthesis of Intermediate)
Objective: Selective alkylation of the phenolic hydroxyl group.
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (Dimethylformamide).[1] -
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in anhydrous DMF (0.5 M concentration).
-
Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Add 1-bromo-2-methoxyethane dropwise.[1]
-
Heat the mixture to 80°C and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting phenol is consumed.
-
Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with water and brine to remove DMF. Dry over
and concentrate in vacuo. -
Yield Expectation: 85–95% (Pale yellow oil).[1]
-
Step 2: Knoevenagel Condensation (Doebner Modification)
Objective: Formation of the cinnamic acid skeleton via decarboxylative condensation.
-
Reagents: 3-(2-Methoxyethoxy)benzaldehyde (Intermediate from Step 1), Malonic Acid (1.5 eq), Pyridine (Solvent/Base), Piperidine (Catalytic, 0.1 eq).[1]
-
Procedure:
-
In a round-bottom flask, combine the aldehyde and malonic acid in Pyridine (approx. 3 mL per gram of aldehyde).
-
Add catalytic Piperidine.[2]
-
Heat the mixture to 100°C (reflux) for 3–5 hours. Note: Evolution of
gas indicates the decarboxylation step is proceeding. -
Workup: Cool the reaction mixture to room temperature. Pour slowly into an excess of ice-cold 6M HCl (to neutralize pyridine and precipitate the acid).
-
Stir the aqueous suspension vigorously for 30 minutes. The product should precipitate as a white or off-white solid.[1][3]
-
Filter the solid and wash with cold water.[4]
-
Purification: Recrystallize from Ethanol/Water (1:1) or Methanol.
-
Yield Expectation: 70–85%.[1]
-
Analytical Characterization
To validate the structure, the following spectroscopic signals must be confirmed:
-
1H NMR (DMSO-d6, 400 MHz):
-
IR Spectroscopy:
-
Broad band 2500–3000 cm⁻¹ (O-H stretch, carboxylic acid).
-
Sharp peak ~1680 cm⁻¹ (C=O stretch, conjugated acid).
-
Peak ~1630 cm⁻¹ (C=C alkene stretch).[1]
-
Medicinal Chemistry Applications (SAR)[1]
The 3-(2-methoxyethoxy) substituent serves a dual purpose in drug design, acting as a physicochemical modulator and a metabolic shield.[1]
Figure 2: Structure-Activity Relationship (SAR) logic flow for the 3-(2-methoxyethoxy)cinnamic acid scaffold.
Pharmacological Relevance[1]
-
Bioavailability: The ethylene glycol tail increases water solubility compared to propyl/butyl analogs, facilitating oral bioavailability [1].
-
Metabolic Stability: Substitution at the meta position renders the ring less electron-rich than para-alkoxy derivatives, potentially reducing the rate of oxidative metabolism by Cytochrome P450 enzymes [2].[1]
References
-
Sova, M. (2012).[1] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[5][6][7][8] Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.[1] Link
-
Pontiki, E., & Hadjipavlou-Litina, D. (2021).[1] Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(6), 1417.[1] Link[1]
-
Koo, J., et al. (1951).[1][4] 2,3-Dimethoxycinnamic Acid.[1][4] Organic Syntheses, 31, 35. (Classic protocol reference for alkoxy-cinnamates). Link
-
Zhao, L., Tu, Y., & Guo, Y. (2016).[1] Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis, Characterization, and Application of Substituted Cinnamic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The query for "m-(2-methoxyethoxy)cinnamic acid" identifies a highly specific derivative within the broader class of cinnamic acids. Publicly available data, including established synthesis protocols and bioactivity studies for this exact molecule, are scarce. This suggests it is either a novel compound or a specialized chemical intermediate not widely documented.
However, the principles of its synthesis, characterization, and potential biological relevance can be effectively understood by examining a closely related and extensively studied analogue. This guide will therefore focus on 3-methoxycinnamic acid (also known as m-methoxycinnamic acid). The methodologies and scientific rationale presented herein are directly applicable and adaptable for the synthesis and evaluation of more complex ether-substituted cinnamic acids, such as the requested m-(2-methoxyethoxy)cinnamic acid.
Chemical Identity and Physicochemical Properties of 3-Methoxycinnamic Acid
3-Methoxycinnamic acid is a well-characterized member of the phenylpropanoid family, a diverse group of plant secondary metabolites.[1] Its structure, consisting of a benzene ring substituted with both a methoxy group and an acrylic acid side chain, makes it a valuable scaffold in medicinal chemistry.[2] The trans (or E) isomer is the more common and thermodynamically stable configuration.
IUPAC Name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid
Common Synonyms:
-
m-Methoxycinnamic acid
-
trans-3-Methoxycinnamic acid
-
3-(3-Methoxyphenyl)acrylic acid
-
(E)-3-(3-methoxyphenyl)prop-2-enoic acid
Key Identifiers:
-
CAS Number: 6099-04-3
-
Molecular Formula: C₁₀H₁₀O₃
-
Molecular Weight: 178.18 g/mol
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | PubChem |
| CAS Number | 6099-04-3 | NIST |
| Molecular Weight | 178.18 g/mol | PubChem |
| Melting Point | 115-121 °C | Thermo Fisher |
| Appearance | White to cream crystalline powder | Thermo Fisher |
| pKa (Strongest Acidic) | ~4.1 (Predicted) | FooDB |
| LogP | ~2.0-2.4 (Predicted) | FooDB |
Synthesis and Purification Workflow
The synthesis of 3-methoxycinnamic acid is most commonly achieved via the Knoevenagel condensation , a reliable method for forming carbon-carbon double bonds.[3] This reaction involves the condensation of an aromatic aldehyde (3-methoxybenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base.
Rationale for Knoevenagel Condensation
The Knoevenagel condensation is preferred over harsher methods like the Perkin reaction for several reasons:
-
Milder Conditions: The reaction typically proceeds at a lower temperature (reflux in pyridine, ~110 °C) compared to the Perkin reaction (~180 °C), which minimizes side-product formation and thermal degradation.[3]
-
Higher Yields: This method is known for producing good to excellent yields of the desired cinnamic acid derivative.
-
Versatility: It is highly tolerant of various functional groups on the aromatic aldehyde, making it an ideal choice for producing a library of substituted cinnamic acids.
The mechanism involves the deprotonation of malonic acid by the basic catalyst (piperidine/pyridine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. Subsequent dehydration of the aldol-type intermediate, driven by the formation of a conjugated system, and decarboxylation yields the final product.
Detailed Laboratory Protocol
This protocol outlines the synthesis of 3-methoxycinnamic acid from 3-methoxybenzaldehyde and malonic acid.
Materials:
-
3-Methoxybenzaldehyde
-
Malonic Acid
-
Pyridine (Anhydrous)
-
Piperidine (Catalyst)
-
5M Hydrochloric Acid
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxybenzaldehyde (1 eq.) and malonic acid (1.05 eq.).
-
Solvent and Catalyst Addition: To the flask, add anhydrous pyridine (3-4 mL per gram of aldehyde) to dissolve the reactants. Add a catalytic amount of piperidine (approx. 2-3 drops).
-
Reaction: Heat the mixture to a gentle reflux (~110-115 °C) using a heating mantle. Allow the reaction to proceed for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde spot has disappeared.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of 5M hydrochloric acid (approx. 10 mL per gram of aldehyde). This step neutralizes the pyridine and protonates the carboxylate, causing the crude product to precipitate.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acid and pyridine hydrochloride.[4]
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure, crystalline 3-methoxycinnamic acid. Dry the final product under vacuum.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Knoevenagel condensation workflow for 3-methoxycinnamic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.
Spectroscopic Methods
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the proton environment. For (E)-3-methoxycinnamic acid, the key diagnostic signals are the two vinyl protons, which appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans stereochemistry. Other expected signals include a singlet for the methoxy protons (~3.8 ppm) and multiplets for the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton. Distinct signals for the carboxylic acid carbon (~168-172 ppm), the methoxy carbon (~55 ppm), the vinyl carbons, and the six aromatic carbons are expected.
-
FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies key functional groups. Expected peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C stretch for the alkene (~1620-1640 cm⁻¹), and C-O stretches for the ether and carboxylic acid groups (~1200-1300 cm⁻¹).
Chromatographic Methods
-
HPLC (High-Performance Liquid Chromatography): Purity is best assessed using reverse-phase HPLC with a UV detector. A single, sharp peak at the expected retention time indicates a high degree of purity. This method can also be used to quantify the product by creating a calibration curve with a known standard.
Analytical Workflow Diagram
Sources
A Technical Guide to the Predicted Biological Activity of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid: An Analysis Through Structural Analogs
Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid. This guide, therefore, provides an in-depth analysis based on the well-documented activities of its close structural analog, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), and other related cinnamic acid derivatives. The insights and protocols presented herein are intended to serve as a predictive framework and a foundation for future research into the title compound.
Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the natural world, notably in plants, where they form the structural backbone of numerous secondary metabolites.[1] These molecules have garnered significant attention from the scientific community for their diverse and potent pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects.[1][2] The biological activity of these compounds is often attributed to the presence of the α,β-unsaturated carboxylic acid moiety and the substitution pattern on the phenyl ring. This guide will focus on the predicted biological profile of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid by examining its closest structural analog, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA).
(E)-3-(3-methoxyphenyl)propenoic acid (3MPCA): A Surrogate for Biological Activity Prediction
3MPCA shares the core phenylprop-2-enoic acid structure with the target molecule, differing only in the substitution at the meta position of the phenyl ring (a methoxy group in 3MPCA versus a 2-methoxyethoxy group). This structural similarity suggests that 3MPCA can serve as a valuable surrogate for predicting the biological activities of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid.
Synthesis of 3MPCA via Knoevenagel Condensation
The synthesis of 3MPCA is readily achieved through a Knoevenagel condensation reaction.[3] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In the case of 3MPCA, 3-methoxybenzaldehyde is reacted with malonic acid in the presence of a base, such as morpholine, and often accelerated by microwave irradiation to improve reaction times and yields.[3]
Anti-Inflammatory Activity: COX-2 Inhibition
Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of pathologies. A key mediator of inflammation is the enzyme cyclooxygenase-2 (COX-2). 3MPCA has been reported to possess anti-inflammatory and analgesic properties, with studies indicating that it has stronger COX-2 inhibitory capabilities than aspirin.[3] This suggests that 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid may also exhibit anti-inflammatory effects through the inhibition of COX-2.
Anti-Angiogenic Activity: A Potential Anti-Cancer Mechanism
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The inhibition of angiogenesis is a well-established strategy in cancer therapy. 3MPCA has demonstrated potential as an anti-angiogenic agent.[3]
Mechanism of Action: The anti-angiogenic effect of 3MPCA is believed to be mediated through the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR-1).[3] FGFR-1 is a receptor tyrosine kinase that plays a pivotal role in endothelial cell migration, invasion, and differentiation – key steps in angiogenesis. By inhibiting FGFR-1, 3MPCA can disrupt the downstream signaling cascades that promote new blood vessel formation. One of the critical downstream pathways affected is the Phosphatidylinositol 3-kinase (PI3K)-Protein Kinase B (Akt) pathway, which is essential for cell survival, growth, and proliferation.[3]
Diagram of the Proposed Anti-Angiogenic Mechanism of 3MPCA
Caption: Proposed mechanism of 3MPCA's anti-angiogenic activity.
Experimental Protocols
The following protocols are based on methodologies used to evaluate the biological activity of 3MPCA and can be adapted for the investigation of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid.
Synthesis of (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) via Microwave-Assisted Knoevenagel Condensation
This protocol describes a rapid and efficient synthesis of 3MPCA.[3]
Materials:
-
3-methoxybenzaldehyde
-
Malonic acid
-
Morpholine
-
2N Hydrochloric acid (HCl)
-
Microwave synthesizer
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, combine 3-methoxybenzaldehyde (5 mmol), malonic acid (7.5 mmol), and morpholine (0.2 mL, 2.5 mmol).
-
Mix the components until a homogenous mixture is achieved.
-
Place the reaction vessel in a microwave synthesizer and irradiate at 400W. The reaction is typically conducted in 30-second intervals until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Acidify the mixture with 2N HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
The crude product can be purified by recrystallization.
In Vivo Anti-Angiogenesis Assessment: Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[3]
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile phosphate-buffered saline (PBS)
-
Test compound (e.g., 3MPCA) dissolved in a suitable vehicle
-
Positive control (e.g., celecoxib)
-
Negative control (vehicle)
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3-4 days.
-
On day 4, create a small window in the eggshell to expose the CAM.
-
On day 8, place a sterile filter paper disc (or other delivery vehicle) saturated with the test compound, positive control, or negative control onto the CAM.
-
Reseal the window and return the eggs to the incubator.
-
After 48-72 hours of incubation, open the eggs and examine the CAM under a stereomicroscope.
-
Capture images of the blood vessels in the area surrounding the disc.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length in a defined area.
-
Analyze the data to determine the effect of the test compound on neovascularization compared to the controls.
Experimental Workflow for the CAM Assay
Caption: Step-by-step workflow of the Chorioallantoic Membrane (CAM) assay.
Summary of Predicted Biological Activities and Future Directions
The available evidence for the structural analog 3MPCA provides a strong rationale for investigating the biological activities of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid.
| Biological Activity | Predicted Mechanism of Action | Experimental Model | Reference |
| Anti-inflammatory | COX-2 Inhibition | In vitro enzyme assays | [3] |
| Anti-angiogenic | FGFR-1 Inhibition, disruption of PI3K/Akt pathway | In vivo CAM assay, Molecular docking | [3] |
Future Directions:
-
Synthesis and Characterization: The first step is the chemical synthesis and full characterization of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid.
-
In Vitro Screening: The synthesized compound should be screened in a panel of in vitro assays to assess its anti-inflammatory (e.g., COX-1/COX-2 inhibition) and anti-cancer (e.g., cytotoxicity against various cancer cell lines) activities.
-
Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the mechanism of action, including the identification of molecular targets and the modulation of key signaling pathways.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be evaluated in relevant animal models of inflammation and cancer to determine their in vivo efficacy and safety profile.
References
- Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC.
- Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review.
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org.
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
- Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives | Request PDF - ResearchGate.
- Multimodal mechanism of action of the GSK-3 inhibitor 9-ING-41 (elraglusib) includes an immunomodulatory component: preliminary results from the 1801 phase 1/2 trial - Actuate Therapeutics.
- Biologically Active Compounds of Plants of the Atraphaxis Genus: Chemical Composition and Immunomodulatory Evaluation - MDPI.
- (PDF) 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate.
- 3-[3-Methoxy-4-(pentyloxy)phenyl]-2-phenyl-2-propenoic acid - Sigma-Aldrich.
- Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti- - MDPI.
- The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - Frontiers.
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- 2. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]
- 3. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid: A Technical Guide to Target Identification and Validation
Executive Summary
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is a synthetic compound belonging to the phenylpropanoic acid class, structurally related to cinnamic acid derivatives. This class of molecules is known for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] However, for any novel compound, the transition from a promising hit in a phenotypic screen to a viable drug candidate is critically dependent on the identification and validation of its molecular target(s). A definitive understanding of the mechanism of action is essential for lead optimization, predicting on- and off-target effects, and designing rational clinical strategies.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid (hereafter referred to as 'Compound X'). We move beyond a simple listing of techniques, instead presenting an integrated, multi-phase strategy that begins with broad, unbiased screening and progresses to specific, hypothesis-driven validation. The causality behind experimental choices is explained, and detailed, self-validating protocols for key assays are provided to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of a Cinnamic Acid Scaffold
Cinnamic acid and its derivatives are naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry.[3] Their foundational scaffold serves as a versatile template for developing agents with diverse pharmacological profiles.[1] Studies have demonstrated that derivatives of phenylpropanoic and cinnamic acid can modulate key pathological processes by interacting with a range of biological targets, including enzymes in inflammatory pathways, protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.[3][4][5][6] For example, some derivatives act as potent agonists for the free fatty acid receptor 1 (FFA1/GPR40), a target for type 2 diabetes, while others are activators of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolism.[7][8]
Compound X, with its unique 3-(2-Methoxyethoxy)phenyl substitution, possesses a distinct physicochemical profile that may confer novel target specificity and therapeutic potential. The primary challenge, and the focus of this guide, is the deconvolution of its molecular mechanism. Modern drug discovery has shifted from a reliance on target-based screening to include phenotypic screening, which can identify compounds with desired effects without a priori knowledge of the target.[9] This approach, however, necessitates a robust downstream workflow to identify the molecular target, a process that can be a major bottleneck.[9] This document outlines such a workflow, designed to efficiently and accurately elucidate the targets of Compound X.
Hypothesized Target Classes: A Literature- and Structure-Based Rationale
The chemical structure of Compound X provides the initial clues for hypothesizing its potential biological targets. By analyzing its core scaffold and comparing it to compounds with known mechanisms, we can prioritize several target families for investigation.
| Potential Target Class | Rationale and Supporting Evidence | Key References |
| Inflammatory Enzymes | Phenylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that often target cyclooxygenase (COX) enzymes.[2] A structurally similar compound, (E)-3-(3-methoxyphenyl) propenoic acid, has demonstrated COX-2 inhibitory activity.[10] | [2][10][11] |
| Protein Kinases | Cinnamic acid derivatives have been successfully developed as inhibitors of various oncogenic protein kinases, which are central regulators of cell signaling.[3][6] Their ability to interfere with ATP binding or act via other mechanisms makes them attractive for cancer therapy. | [3][6][12] |
| G-Protein Coupled Receptors (GPCRs) | Specific phenylpropanoic acid derivatives have been identified as potent agonists for GPCRs, such as FFA1 (GPR40), which is involved in glucose-stimulated insulin secretion.[4][7] This highlights a potential role in metabolic diseases. | [4][7][13] |
| Nuclear Receptors | The lipophilic nature of the phenylpropanoic acid scaffold makes it a candidate for binding to nuclear receptors like PPARs, which are ligand-activated transcription factors controlling metabolism and inflammation.[5][8] | [5][8] |
| Cytoskeletal Proteins | Certain complex cinnamoyl derivatives have been shown to exert their antiproliferative effects by acting as antitubulin agents, disrupting microtubule dynamics essential for cell division.[14][15] | [14][15] |
A Phased Strategy for Target Identification and Validation
We propose a systematic, multi-phase workflow designed to move from unbiased discovery to rigorous validation. This approach maximizes the probability of success while efficiently allocating resources. The causality of this workflow is critical: we begin with methods that require no modification to the compound to cast a wide net for potential binders, then use this information to confirm engagement in a physiological context, and finally, validate the functional consequence of that engagement.
subgraph "cluster_0" { label = "Phase 1: Unbiased Target Discovery"; style = "rounded"; color = "#4285F4"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; phenotypic_screen [label="Phenotypic Screening\n(e.g., Viability, Cytokine Release)"]; tpp [label="Thermal Proteome Profiling (TPP)\nIdentify thermally stabilized proteins"]; phenotypic_screen -> tpp [label="Identifies biological context"]; }
subgraph "cluster_1" { label = "Phase 2: Target Engagement Confirmation"; style = "rounded"; color = "#34A853"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; cetsa_wb [label="Targeted CETSA + Western Blot\nConfirm binding in intact cells"]; }
subgraph "cluster_2" { label = "Phase 3: Functional Validation & MoA"; style = "rounded"; color = "#EA4335"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; biochemical_assay [label="Biochemical/Biophysical Assays\n(e.g., Enzyme Activity, Binding Affinity)"]; cellular_assay [label="Cell-Based Functional Assays\n(e.g., Phospho-protein, Reporter Gene)"]; genetic_validation [label="Genetic Validation\n(CRISPR/siRNA Knockdown)"]; biochemical_assay -> cellular_assay; cellular_assay -> genetic_validation; }
tpp -> cetsa_wb [label="Provides candidate targets", lhead="cluster_1"]; cetsa_wb -> biochemical_assay [label="Confirms target engagement", lhead="cluster_2"];
validated_target [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Validated Target &\nMechanism of Action"]; genetic_validation -> validated_target; }
Target Identification & Validation Workflow.
Phase 1: Unbiased Target Discovery
The initial phase aims to identify candidate protein targets without prior bias. This is crucial for discovering potentially novel mechanisms of action.
-
Phenotypic Screening: First, establish a robust and reproducible phenotypic assay where Compound X demonstrates a clear effect. This could be an anti-proliferative effect in a panel of cancer cell lines, inhibition of lipopolysaccharide-induced cytokine release in macrophages, or activation of a metabolic pathway. This provides the biological context for subsequent target identification.
-
Thermal Proteome Profiling (TPP / CETSA-MS): This is a powerful, label-free method to identify proteins that directly or indirectly interact with a compound in a cellular environment.[16][17] The principle is that ligand binding increases the thermal stability of a target protein.[18] Cells are treated with Compound X or a vehicle control, heated across a temperature gradient, and the remaining soluble proteins are identified and quantified using mass spectrometry. Proteins that show a significant thermal shift in the presence of the compound are considered candidate targets.
Phase 2: Confirmation of Target Engagement
Data from TPP provides a list of candidate binders. This phase is designed to confirm that Compound X directly engages these candidates within intact cells, a critical step for validation.[19]
-
Cellular Thermal Shift Assay (CETSA) with Western Blot: For each high-confidence candidate from TPP, a targeted CETSA is performed.[20][21] Instead of mass spectrometry, this assay uses Western blotting with a specific antibody to detect the soluble fraction of the protein of interest after heat treatment. A shift in the melting curve upon compound treatment provides strong evidence of target engagement in a physiologically relevant setting.[18][20] This method is lower-throughput than TPP but serves as a gold-standard validation of the interaction.
subgraph "cluster_0" { label="No Drug (Vehicle)"; bgcolor="#F1F3F4"; node [shape=circle, style=filled, label=""]; P1 [label="Protein", fillcolor="#4285F4"]; Heat1 [label="Heat\n(Increasing Temp.)", shape=none, fontcolor="#EA4335"]; P_denatured [label="Denatured\nProtein", fillcolor="#5F6368"]; P1 -> Heat1 [style=invis]; Heat1 -> P_denatured; }
subgraph "cluster_1" { label="With Drug"; bgcolor="#F1F3F4"; node [shape=circle, style=filled, label=""]; P2 [label="Protein", fillcolor="#4285F4"]; Drug [label="Drug", shape=diamond, style=filled, fillcolor="#FBBC05"]; Complex [label="Protein-Drug\nComplex", shape=doublecircle, fillcolor="#34A853"]; Heat2 [label="Heat\n(Increasing Temp.)", shape=none, fontcolor="#EA4335"]; Complex_stable [label="Stabilized\nComplex", shape=doublecircle, fillcolor="#34A853"];
}
lab [label="\nLigand binding increases the temperature required to denature the target protein.", shape=none]; }
Principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Functional Validation and Mechanism of Action Elucidation
With a confirmed target, the final phase focuses on demonstrating that the interaction between Compound X and the target is responsible for the observed biological phenotype.
-
Biochemical/Biophysical Assays: If the target is an enzyme (e.g., a kinase), perform in vitro activity assays to determine if Compound X is an inhibitor or activator and to calculate its potency (IC50 or EC50).[22] Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure binding affinity (KD) and kinetics directly.
-
Cell-Based Functional Assays: These assays measure the downstream consequences of target engagement in a cellular context.[23]
-
For a Kinase Target: Measure the phosphorylation status of a known substrate of the kinase via Western Blot or ELISA.[23]
-
For a GPCR Target: Use reporter assays to measure changes in second messengers like cAMP or intracellular calcium.[24][25]
-
For a Nuclear Receptor Target: Employ a luciferase reporter gene assay to measure the activation or repression of target gene transcription.
-
-
Genetic Validation: This is the definitive step to link the target to the phenotype. Use CRISPR/Cas9 to knock out the gene encoding the target protein or siRNA to knock it down.[16][26] If the phenotypic effect of Compound X is diminished or abolished in these modified cells compared to wild-type cells, it provides conclusive evidence that the compound acts through this target.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific cell line and target of interest.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol confirms the engagement of Compound X with a specific target protein in intact cells.[20]
Materials:
-
Cell culture medium, PBS, trypsin
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of 20,000 x g at 4°C
-
BCA protein assay kit
-
SDS-PAGE equipment, PVDF membrane, Western blot reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of Compound X or vehicle (DMSO) for 1 hour at 37°C to allow for compound uptake and target engagement.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10^7 cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 42°C to 68°C in 2°C increments). Include an unheated control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[20]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.[20]
-
Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensity for each temperature point. Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and target engagement.
Protocol 4.2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)
This biochemical assay measures the effect of Compound X on the activity of a purified kinase by quantifying ADP production.[22]
Materials:
-
Purified active kinase and its specific substrate (peptide or protein)
-
ATP
-
Kinase buffer
-
Compound X serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.
-
Compound Addition: Add serial dilutions of Compound X or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal versus the log of Compound X concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 4.3: GPCR Activation Assay (Calcium Mobilization)
This cell-based functional assay is used to determine if Compound X acts as an agonist or antagonist on a Gq-coupled GPCR by measuring changes in intracellular calcium.
Materials:
-
Host cells expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Fluo-4 NW Calcium Assay Kit (Thermo Fisher Scientific) or similar
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Compound X serial dilutions
-
Known agonist for the target GPCR
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Plate the GPCR-expressing cells in black, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 NW dye loading solution to the cells. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Agonist Mode Testing:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject serial dilutions of Compound X and monitor the fluorescence signal over time (typically 90-180 seconds). An increase in fluorescence indicates agonist activity.
-
-
Antagonist Mode Testing:
-
Pre-incubate the dye-loaded cells with serial dilutions of Compound X for 15-30 minutes.
-
Place the plate in the reader and establish a baseline.
-
Inject a known agonist at its EC80 concentration and monitor the fluorescence signal. A reduction in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis: Calculate the change in fluorescence (Max - Min). For agonist mode, plot the response versus log[Compound X] to determine the EC50. For antagonist mode, plot the inhibition of the agonist response versus log[Compound X] to determine the IC50.
Agonist [label="Agonist\n(e.g., Compound X)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="Gq-Coupled\nReceptor", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", style="dashed"]; Ca_channel [label="IP3 Receptor", on=ER, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=none]; Response [label="Cellular Response", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Agonist -> GPCR [label="Binds"]; GPCR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_channel [label="Binds to"]; Ca_channel -> Ca_release [label="Opens"]; Ca_release -> Response [label="Triggers"]; }
Generic Gq-coupled GPCR signaling pathway.
Conclusion
The systematic identification and validation of therapeutic targets are paramount in modern drug discovery. For a novel molecule like 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid, a structured approach grounded in robust, orthogonal methodologies is essential to unlock its full therapeutic potential. The workflow detailed in this guide—progressing from unbiased, proteome-wide screening to specific target engagement and functional validation—provides a rigorous and efficient path to elucidate its mechanism of action. By combining label-free techniques like TPP and CETSA with traditional biochemical and genetic methods, researchers can build a compelling, data-driven case for a specific molecular target, paving the way for informed lead optimization and future clinical development.
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- GPCRs: the pathway to discovery. - Revvity. (n.d.).
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- Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC. (n.d.).
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- Antioxidative, Antiproliferative and Antimicrobial Activities of Phenolic Compounds from Three Myrcia Species - MDPI. (2018, April 24).
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- Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC. (n.d.).
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The 2-Methoxyethoxy Effect: A Technical Guide to Enhancing Cinnamic Acid Bioavailability
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cinnamic acid, a naturally occurring phenolic compound, and its derivatives have garnered significant attention for a wide range of pharmacological activities, including anti-diabetic, anti-inflammatory, and anticancer properties.[1][2][3] However, the therapeutic promise of cinnamic acid is often curtailed by its limited oral bioavailability, a challenge commonly attributed to poor aqueous solubility and rapid metabolism.[1][4] This technical guide explores a strategic chemical modification—2-methoxyethoxy substitution—as a viable approach to overcoming these limitations. By delving into the causal relationships between chemical structure and pharmacokinetic behavior, this document provides a comprehensive framework for synthesizing, characterizing, and evaluating the bioavailability of novel 2-methoxyethoxy cinnamic acid derivatives. Detailed, field-proven protocols for in vitro permeability and in vivo pharmacokinetic studies are provided to equip researchers with the necessary tools to advance their drug discovery programs.
Introduction: The Rationale for Chemical Modification
The oral bioavailability of a drug candidate is a critical determinant of its clinical success. For cinnamic acid, issues like low intestinal permeability and extensive first-pass metabolism represent significant hurdles.[4] Chemical modification is a cornerstone strategy in drug development to enhance a molecule's pharmacokinetic profile.[5][6][7] The introduction of a 2-methoxyethoxy group onto the cinnamic acid scaffold is a deliberate design choice aimed at systematically addressing its inherent weaknesses.
The Hypothesis: The 2-methoxyethoxy moiety is hypothesized to improve bioavailability through a dual mechanism:
-
Enhanced Lipophilicity: The ether and ethyl groups increase the molecule's lipophilicity, which is predicted to improve its ability to passively diffuse across the lipid-rich intestinal membrane.
-
Metabolic Shielding: The substitution pattern may sterically hinder the enzymatic activity of metabolic enzymes in the gut wall and liver, thereby reducing first-pass metabolism.
This guide will outline the experimental pathway to test this hypothesis, from fundamental physicochemical analysis to definitive in vivo studies.
Foundational Analysis: Physicochemical and In Vitro Characterization
Before proceeding to costly in vivo studies, a robust in vitro evaluation is essential to validate the core hypothesis. This phase focuses on quantifying the impact of the 2-methoxyethoxy substitution on key absorption, distribution, metabolism, and excretion (ADME) parameters.
Physicochemical Properties
The initial step involves characterizing the fundamental properties of the novel derivative compared to the parent cinnamic acid. These parameters provide the first quantitative evidence of the substitution's effect.
| Property | Cinnamic Acid (Parent) | 2-Methoxyethoxy Cinnamic Acid Derivative (Hypothetical) | Rationale for Measurement |
| Molecular Weight | 148.16 g/mol [8] | ~222.24 g/mol | Influences diffusion and transport characteristics. |
| LogP (Octanol/Water) | ~2.13 | > 2.5 (Predicted) | Key indicator of lipophilicity and membrane permeability. |
| Aqueous Solubility | ~0.5 g/L[8] | Lower (Predicted) | Crucial for dissolution in the gastrointestinal tract. |
| pKa | ~4.44[8] | ~4.5 (Predicted) | Determines the ionization state at physiological pH, affecting both solubility and permeability. |
Note: Values for the derivative are hypothetical and must be experimentally determined.
In Vitro Permeability Assessment: A Two-Pronged Approach
To predict in vivo intestinal absorption, a combination of permeability assays is recommended. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are complementary, distinguishing between passive diffusion and active transport mechanisms.[9][10][11]
Caption: A streamlined workflow for evaluating the bioavailability of modified compounds.
Objective: To assess the passive diffusion of the compound across a lipid membrane, simulating the primary mechanism of absorption for many orally administered drugs.[12][13]
Principle: A 96-well microplate system is used, with a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of cinnamic acid and the 2-methoxyethoxy derivative in DMSO. Create working solutions by diluting the stock into a universal buffer at pH 5.0 and pH 7.4 to mimic different sections of the GI tract.
-
Plate Preparation: Hydrate the filter of the donor plate with the lipid solution and allow it to impregnate for 5-10 minutes.
-
Loading: Add the buffer solution to the acceptor wells. Carefully add the compound working solutions to the donor wells.
-
Incubation: Assemble the "sandwich" by placing the donor plate into the acceptor plate. Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D and V_A are volumes of donor and acceptor wells, A is the filter area, and t is incubation time.
Causality Insight: A higher Pe value for the 2-methoxyethoxy derivative compared to cinnamic acid would provide strong evidence that the substitution enhances passive membrane permeability, a primary goal of the modification.
Objective: To evaluate intestinal permeability, including both passive diffusion and the effects of active transport and efflux pumps, using a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes.[9][11]
Principle: Caco-2 cells are cultured on semi-permeable filter inserts, creating two distinct chambers: an apical (AP) side, mimicking the intestinal lumen, and a basolateral (BL) side, mimicking the bloodstream.
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Validation (Self-Validation): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. Only use monolayers with TEER values >250 Ω·cm². Additionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction integrity.
-
Transport Experiment (A→B): a. Wash the monolayers with pre-warmed transport buffer (HBSS). b. Add the test compound solution to the apical (AP) chamber and fresh buffer to the basolateral (BL) chamber. c. Incubate at 37°C with gentle shaking. d. At designated time points (e.g., 30, 60, 90, 120 min), take samples from the BL chamber, replacing the volume with fresh buffer.
-
Transport Experiment (B→A): To assess active efflux, perform the experiment in reverse, adding the compound to the BL chamber and sampling from the AP chamber.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[14][15][16]
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s for both directions. b. Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
Causality Insight:
-
An ER of ~1 suggests permeability is dominated by passive diffusion.
-
An ER > 2 indicates the compound is a substrate for efflux transporters (e.g., P-glycoprotein).
-
A significantly higher Papp (A→B) for the 2-methoxyethoxy derivative compared to cinnamic acid, with an ER close to 1, would strongly support the hypothesis of enhanced absorption.
In Vivo Pharmacokinetic Evaluation
Positive in vitro data provides a strong rationale for progressing to in vivo studies. The gold standard for determining oral bioavailability is a pharmacokinetic (PK) study in an animal model, typically the rat.[17][18]
Protocol: Rat Pharmacokinetic Study
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) of cinnamic acid and its 2-methoxyethoxy derivative following oral administration.
Step-by-Step Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=5-6 per group), fasted overnight with free access to water.
-
Formulation and Dosing: Prepare a suspension or solution of each compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect serial blood samples (~100-200 µL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalytical Method: a. Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent compound and its derivative in rat plasma.[19][20] b. Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.[14][15] c. Analysis: Inject the extracted samples into the LC-MS/MS system.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each compound. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
Data Presentation and Interpretation
Summarize the pharmacokinetic data in a clear, comparative table.
| Parameter | Unit | Cinnamic Acid | 2-Methoxyethoxy Derivative | Interpretation |
| Cmax | ng/mL | Experimental Value | Experimental Value | Maximum observed plasma concentration. |
| Tmax | h | Experimental Value | Experimental Value | Time to reach Cmax. |
| AUC(0-t) | ng·h/mL | Experimental Value | Experimental Value | Area under the curve; total drug exposure over time. |
| T½ (Elimination) | h | Experimental Value | Experimental Value | Elimination half-life. |
| Relative Bioavailability (F%) | % | 100% (Reference) | (AUC_deriv / AUC_parent) * 100 | The percentage increase in total exposure. |
Causality Insight: A significantly higher AUC and Cmax for the 2-methoxyethoxy derivative would be the definitive proof that the chemical modification successfully enhanced oral bioavailability. An extended T½ could also suggest that the modification provided protection against rapid metabolic clearance.[21]
Mechanistic Discussion and Future Directions
The culmination of physicochemical, in vitro, and in vivo data allows for a comprehensive understanding of the structure-activity relationship. The 2-methoxyethoxy substitution likely enhances bioavailability by increasing lipophilicity, which improves passive diffusion across the gut wall as evidenced by PAMPA and Caco-2 data. The in vivo results, particularly a higher AUC, would confirm that this translates to greater systemic exposure, likely due to a combination of improved absorption and reduced first-pass metabolism.[22][23]
Future work should focus on:
-
Metabolite Identification: Identifying the major metabolites of the derivative to confirm if the substitution altered the primary metabolic pathways.[24]
-
Dose-Response Studies: Evaluating the pharmacokinetics at different dose levels to check for linearity.
-
Efficacy Studies: Assessing whether the enhanced bioavailability translates to improved pharmacological activity in relevant disease models.
By systematically applying this integrated evaluation framework, researchers can efficiently validate the effects of chemical modifications like 2-methoxyethoxy substitution, accelerating the development of promising therapeutic candidates like cinnamic acid derivatives.
References
- How are chemical structures modified to improve bioavailability?
- Improving the Bio-Availability of Drugs Through Their Chemistry. American Pharmaceutical Review.
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect.
- The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays.
- Strategies to improve the bioavailability of cinnamic acid deriv
- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complic
- Pharmacological Potential of Cinnamic Acid and Deriv
- Cinnamic acid. Wikipedia.
- Quantification of metabolite cinnamic acid of cinnamon (Cinnamomum zeylanicum ) in human plasma.
- Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery.
- Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC. Semantic Scholar.
- Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics.
- [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection]. PubMed.
- Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after Mailuoning injection.
- Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Hilaris Publisher.
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing.
- Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats.
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
- Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in r
- Metabolism of sinapic acid and related compounds in the r
- Pharmacokinetic Effects of Cinnamic Acid, Amygdalin, Glycyrrhizic Acid and Liquiritin on Ephedra Alkaloids in R
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 6. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 9. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Effects of Cinnamic Acid, Amygdalin, Glycyrrhizic Acid and Liquiritin on Ephedra Alkaloids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. portlandpress.com [portlandpress.com]
Methodological & Application
synthesis of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid via Knoevenagel condensation
Executive Summary
This application note details the optimized protocol for synthesizing 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid , a functionalized cinnamic acid derivative often utilized as a linker in medicinal chemistry (e.g., for PROTACs or PPAR agonists) and liquid crystal design.
The synthesis employs a two-stage convergent strategy:
-
Williamson Ether Synthesis: Selective O-alkylation of 3-hydroxybenzaldehyde.
-
Knoevenagel-Doebner Condensation: A pyridine-mediated reaction with malonic acid to install the
-unsaturated carboxylic acid moiety with trans-selectivity.
This guide prioritizes process safety, impurity control, and reproducibility, moving beyond standard textbook recipes to address common scale-up challenges such as "oiling out" and incomplete decarboxylation.
Retrosynthetic Analysis & Strategy
The target molecule is disassembled into two commercially available building blocks: 3-hydroxybenzaldehyde and 1-bromo-2-methoxyethane . The prop-2-enoic acid tail is installed last to avoid potential side reactions (e.g., esterification) during the alkylation step.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target acid.
Module 1: Precursor Synthesis (O-Alkylation)
Objective: Synthesize 3-(2-methoxyethoxy)benzaldehyde.
Rationale: We utilize DMF as the solvent rather than Acetone. While Acetone is easier to remove, DMF allows for higher reaction temperatures (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 3-Hydroxybenzaldehyde | 1.0 | Substrate |
| 1-Bromo-2-methoxyethane | 1.2 | Electrophile |
| Potassium Carbonate ( | 1.5 | Base (Anhydrous) |
| DMF (N,N-Dimethylformamide) | 5 Vol | Solvent |
Protocol
-
Setup: Charge a round-bottom flask with 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 volumes). Stir until dissolved.
-
Deprotonation: Add
(1.5 eq) in a single portion. The suspension may turn yellow (phenoxide formation). Stir at RT for 15 minutes. -
Addition: Add 1-bromo-2-methoxyethane (1.2 eq) via syringe or dropping funnel.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the lower Rf phenol spot.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-cold water (10 volumes). The product typically oils out or precipitates.
-
Extract with Ethyl Acetate (
). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -
Dry over
and concentrate in vacuo.
-
-
Yield: Expect a pale yellow oil (Yield: 85–92%). Use directly in the next step without distillation if purity >95% by NMR.
Module 2: Knoevenagel-Doebner Condensation
Objective: Conversion of the aldehyde to the
Figure 2: Mechanistic pathway of the Doebner modification. Decarboxylation is thermally driven.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 3-(2-Methoxyethoxy)benzaldehyde | 1.0 | Substrate |
| Malonic Acid | 1.5 | Active Methylene |
| Piperidine | 0.1 (10 mol%) | Catalyst |
| Pyridine | 3-5 Vol | Solvent/Base |
Detailed Protocol
-
Charging: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (from Module 1) in Pyridine.
-
Activation: Add Malonic Acid (1.5 eq). The reaction is endothermic; slight cooling may occur.
-
Catalysis: Add Piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (115°C) .
-
Observation: Vigorous evolution of
gas will be observed. This is the visual indicator of the decarboxylation step. -
Duration: Reflux for 3–5 hours.
-
IPC: TLC (DCM:MeOH 9:1 with Acetic Acid trace). The aldehyde spot should disappear.
-
-
Workup (Critical Step):
-
Cool the reaction mixture to
C (Ice bath). -
Slowly add concentrated HCl (approx 10-12M) dropwise with vigorous stirring until pH < 2.
-
Why? Pyridine must be neutralized to Pyridinium chloride (water-soluble), and the target carboxylate must be protonated to precipitate.
-
Precipitation: The product should precipitate as a white/off-white solid.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the solid.[5] Wash with cold water (
) to remove Pyridinium salts. -
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (3:1). Allow to cool slowly to RT, then to
C. -
Filter and dry in a vacuum oven at
C.
-
Analytical Specifications
Upon isolation, the compound should meet the following criteria:
-
Appearance: White to off-white crystalline powder.
-
1H NMR (400 MHz, DMSO-d6):
- 12.3 (s, 1H, -COOH )
- 7.6 (d, J=16.0 Hz, 1H, Ar-CH =C) – Large coupling constant confirms trans-geometry.
- 6.5 (d, J=16.0 Hz, 1H, =CH -COOH)
- 7.3 – 6.9 (m, 4H, Aromatic protons)
- 4.15 (t, 2H, Ar-O-CH 2-)
- 3.65 (t, 2H, -CH 2-O-Me)
- 3.30 (s, 3H, -OCH 3)
-
Mass Spectrometry (ESI-):
peak at m/z 221.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Product "Oils Out" upon Acidification | Impurities or rapid precipitation trapping solvent. | Decant the aqueous layer. Dissolve the oil in warm 10% NaOH, filter to remove non-acidic impurities, then re-acidify slowly with HCl. |
| Incomplete Conversion | Water in Pyridine or old Malonic Acid. | Ensure Pyridine is anhydrous. Water inhibits iminium formation. Use fresh Malonic Acid. |
| Low Yield | Product solubility in acidic water. | The PEG-like tail increases water solubility. Saturate the aqueous phase with NaCl before filtration or extract the filtrate with EtOAc. |
References
-
Doebner Modification (Classic): Doebner, O. "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen." Berichte der deutschen chemischen Gesellschaft, 1902, 35, 1136.
-
Mechanism of Knoevenagel: Jones, G.[6] "The Knoevenagel Condensation."[2][3][4][6][7][8][9] Organic Reactions, 2011, 15, 204-599.
-
Alkoxybenzaldehyde Synthesis: "Synthesis of m-Methoxybenzaldehyde." Organic Syntheses, Coll.[1][10] Vol. 3, p.564 (1955).
-
Green Chemistry Alternatives: "Solvent-free Knoevenagel condensation of benzaldehydes." Green Chemistry, 2000, 2, 137-139. (Useful for scale-up considerations if Pyridine must be avoided).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. youtube.com [youtube.com]
- 6. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
protocol for alkylation of 3-hydroxycinnamic acid with 2-bromoethyl methyl ether
Application Note & Protocol
Selective O-Alkylation of 3-Hydroxycinnamic Acid via Williamson Ether Synthesis Using 2-Bromoethyl Methyl Ether
Abstract
This application note provides a comprehensive, field-proven protocol for the selective O-alkylation of the phenolic hydroxyl group of 3-hydroxycinnamic acid using 2-bromoethyl methyl ether. This transformation, yielding 3-(2-methoxyethoxy)cinnamic acid, is achieved through a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This document details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and critical safety considerations. The protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable methodology for modifying phenolic acids, which are key structural motifs in many biologically active compounds.[3]
Introduction & Scientific Principles
Hydroxycinnamic acids (HCAs) are a class of phenolic compounds that serve as important precursors in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[3][4] The modification of their phenolic hydroxyl groups is a common strategy to alter physicochemical properties such as lipophilicity, solubility, and metabolic stability. The target molecule, 3-(2-methoxyethoxy)cinnamic acid, incorporates a short, flexible ether chain, a feature often explored in medicinal chemistry to enhance drug-like properties.
The core of this protocol is the Williamson ether synthesis, a classic Sₙ2 reaction involving a nucleophilic phenoxide and an alkyl halide.[2]
Reaction Scheme: 3-Hydroxycinnamic Acid + 2-Bromoethyl Methyl Ether → 3-(2-Methoxyethoxy)cinnamic Acid
2.1 Mechanistic Considerations & Selectivity
The reaction proceeds via the deprotonation of the phenolic hydroxyl group on 3-hydroxycinnamic acid by a suitable base to form a potent nucleophile, the phenoxide anion.[5] This phenoxide then attacks the electrophilic carbon of 2-bromoethyl methyl ether, displacing the bromide leaving group in a bimolecular nucleophilic substitution (Sₙ2) mechanism.
A primary challenge in this synthesis is the presence of two acidic protons: one on the phenolic hydroxyl group (pKa ≈ 9-10) and one on the carboxylic acid group (pKa ≈ 4.5). The carboxylic acid is significantly more acidic and will be deprotonated first. However, the resulting carboxylate anion is a much weaker nucleophile than the phenoxide due to resonance delocalization across both oxygen atoms. By using a base like potassium carbonate (K₂CO₃), we can ensure the formation of both the carboxylate and the phenoxide. The more nucleophilic phenoxide will preferentially attack the alkyl halide, leading to selective O-alkylation over esterification.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical.[1][6] These solvents solvate the potassium counter-ion but do not strongly solvate the phenoxide anion, leaving its nucleophilicity high and accelerating the rate of the desired Sₙ2 reaction.[5]
Materials & Methods
Reagents & Consumables
| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier |
| 3-Hydroxycinnamic Acid | C₉H₈O₃ | 164.16 | ≥98% | Sigma-Aldrich |
| 2-Bromoethyl Methyl Ether | C₃H₇BrO | 138.99 | ≥97% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, 99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) | J.T. Baker |
| Deionized Water | H₂O | 18.02 | Type II | In-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | EMD Millipore |
| Ethanol | C₂H₆O | 46.07 | 200 Proof | Decon Labs |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask assembly
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH meter or pH paper
Detailed Experimental Protocol
This protocol is designed for a 5.0 mmol scale synthesis. Adjust quantities accordingly for different scales.
Reaction Setup
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycinnamic acid (0.821 g, 5.0 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq.). Rationale: Using two equivalents of base ensures the deprotonation of both the carboxylic acid and the phenolic hydroxyl group, maximizing the concentration of the reactive phenoxide nucleophile.
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes to facilitate initial deprotonation.
-
Add 2-bromoethyl methyl ether (0.834 g, 0.60 mL, 6.0 mmol, 1.2 eq.) to the flask via syringe. Rationale: A slight excess of the alkylating agent helps to drive the reaction to completion.
-
Attach a reflux condenser to the flask and place it in a heating mantle set upon a magnetic stirrer.
Reaction Execution & Monitoring
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours.
-
Mobile Phase: 70:30:1 Ethyl Acetate / Hexanes / Acetic Acid.
-
Visualization: UV light (254 nm).
-
The starting material (3-hydroxycinnamic acid) is relatively polar. The product will be less polar and should have a higher R_f value. The reaction is considered complete upon the disappearance of the limiting reagent (3-hydroxycinnamic acid), typically within 4-8 hours.
-
Caption: Experimental workflow for the synthesis of 3-(2-methoxyethoxy)cinnamic acid.
Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase with deionized water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL). Rationale: The water wash removes residual DMF, and the brine wash helps to break any emulsions and removes bulk water from the organic layer.[6]
-
Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which may be an oil or a semi-solid.
Purification by Recrystallization
-
Transfer the crude product to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (e.g., 10-15 mL) to dissolve the crude material completely. Gentle heating on a hotplate may be required.
-
While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of an ice-cold 1:1 ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight. The expected product is a white to off-white crystalline solid. The typical yield is 70-85%.
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. This procedure must be performed in a well-ventilated fume hood.
-
2-Bromoethyl Methyl Ether: Is a lachrymator and is toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): Is a reproductive hazard and can be absorbed through the skin. Handle with extreme care.
-
Potassium Carbonate: Can cause irritation upon contact.
-
Hydrochloric Acid: Is corrosive and can cause severe burns. Handle with care.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective base (not anhydrous or old). 2. Insufficient temperature. 3. Wet solvent/reagents. | 1. Use freshly opened or properly stored anhydrous K₂CO₃. 2. Ensure the reaction temperature reaches 70 °C. 3. Use anhydrous DMF and ensure glassware is oven-dried. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Competing C-alkylation or other side reactions. | 1. Increase reaction time or slightly increase temperature (e.g., to 80 °C). 2. Be careful during extractions; ensure complete phase separation. 3. Ensure an aprotic solvent is used; protic solvents can promote C-alkylation.[5] |
| Product Fails to Crystallize | 1. Product is impure (oily). 2. Incorrect recrystallization solvent ratio. | 1. Attempt purification by column chromatography (silica gel). 2. Re-dissolve and carefully re-approach the cloud point. Try scratching the inside of the flask with a glass rod to induce crystallization. |
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Alkylation of phenols - US2140782A.
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 28). Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link]
-
Firuzi, O., et al. (n.d.). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. PubMed. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (n.d.). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. PMC. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 3-(2-methoxyethoxy)phenyl Acrylate via the Heck Reaction
Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, has revolutionized the formation of carbon-carbon bonds.[1][2][3] This powerful transformation enables the vinylation of aryl or vinyl halides and triflates, providing a direct and efficient route to substituted alkenes.[1][2] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1] In the realms of pharmaceutical and materials science, the Heck reaction is invaluable for constructing complex molecular architectures from readily available starting materials. Phenyl acrylate derivatives, in particular, are versatile monomers and key structural motifs in a wide array of functional materials, including coatings, adhesives, and optical polymers.[4][5][6]
This document provides a comprehensive guide to the synthesis of 3-(2-methoxyethoxy)phenyl acrylate, a potentially valuable building block, utilizing the Heck reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction efficiency and product yield.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[2][7] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broadly divided into four key steps: oxidative addition, migratory insertion (carbopalladation), β-hydride elimination, and reductive elimination/catalyst regeneration.[2][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond of the electrophile (e.g., 3-(2-methoxyethoxy)phenyl bromide).[1][2] This step forms a square planar Pd(II) complex. The reactivity of the aryl halide is generally I > Br > Cl, with triflates also being effective substrates.[1][8]
-
Migratory Insertion (Carbopalladation): The alkene (in this case, an acrylate) coordinates to the Pd(II) center.[8] This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][8]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent (β-position) to the palladium-bearing carbon must be present. A syn-β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming a hydrido-palladium(II) complex and releasing the substituted alkene product.[2][8][9] This step is typically irreversible and stereospecific, leading predominantly to the trans-(E)-isomer.[8]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydrido-palladium(II) complex, a process facilitated by a base.[8][9][10] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The base is consumed stoichiometrically in this process.[1]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Optimized Reaction Conditions for 3-(2-methoxyethoxy)phenyl Acrylate Synthesis
The successful synthesis of 3-(2-methoxyethoxy)phenyl acrylate via the Heck reaction is contingent upon the careful selection of several key parameters. The following table summarizes the recommended conditions based on established protocols for similar transformations.[11][12][13]
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Aryl Halide | 3-(2-methoxyethoxy)phenyl bromide or iodide | Iodides are generally more reactive than bromides. The electron-donating methoxyethoxy group may slightly decrease reactivity compared to electron-deficient aryl halides.[3] |
| Alkene | n-Butyl acrylate or Ethyl acrylate (1.0-1.5 equiv.) | Acrylates are ideal substrates due to their electron-withdrawing nature, which enhances the reaction.[1][2] Using a slight excess of the acrylate can drive the reaction to completion, although a 1:1 stoichiometry has also been shown to be effective.[11] |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) acetate) (0.5-2 mol%) | Pd(OAc)₂ is an air-stable and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1][14] Other common precatalysts include PdCl₂ and Pd₂(dba)₃.[8] |
| Ligand | PPh₃ (Triphenylphosphine) or a bulky biaryl phosphine (e.g., P(o-tol)₃) (1-4 mol%) | Phosphine ligands stabilize the palladium catalyst and influence its reactivity.[1][14] The choice of ligand can be critical, especially for less reactive aryl halides. For electron-rich systems, more electron-donating and bulky ligands can be beneficial. N-heterocyclic carbenes (NHCs) are also highly effective ligands.[15] |
| Base | K₂CO₃ (Potassium carbonate) or Et₃N (Triethylamine) (2.0 equiv.) | An inorganic base like K₂CO₃ or an organic amine base such as Et₃N is required to neutralize the hydrogen halide produced during the reaction and regenerate the Pd(0) catalyst.[1][8][9] Cs₂CO₃ has also been shown to be highly efficient.[13] |
| Solvent | DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide) | Polar aprotic solvents like DMF and DMAc are commonly used and have been shown to be effective for Heck reactions.[8][16] Toluene is another viable option.[8] |
| Temperature | 100-140 °C | Heck reactions often require elevated temperatures to proceed at a reasonable rate.[11][15] The optimal temperature should be determined empirically. |
| Additives | Tetrabutylammonium bromide (TBAB) (optional) | In some cases, phase-transfer catalysts like TBAB can enhance the reaction rate, particularly with aryl bromides.[17] |
Detailed Experimental Protocol
Materials:
-
3-(2-methoxyethoxy)phenyl bromide (or iodide) (1.0 equiv.)
-
n-Butyl acrylate (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv.)
-
Triphenylphosphine (PPh₃) (0.02 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask or sealed vial)
-
Inert atmosphere apparatus (e.g., nitrogen or argon manifold)
-
Standard glassware for workup and purification
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add potassium carbonate (2.0 equiv.), palladium(II) acetate (0.01 equiv.), and triphenylphosphine (0.02 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF, followed by 3-(2-methoxyethoxy)phenyl bromide (1.0 equiv.) and n-butyl acrylate (1.2 equiv.) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-methoxyethoxy)phenyl acrylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The progress of the reaction can be rigorously monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final product must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Expected spectroscopic data should be consistent with the structure of 3-(2-methoxyethoxy)phenyl acrylate. The observation of the characteristic trans coupling constant (typically 15-18 Hz) in the ¹H NMR spectrum for the vinylic protons will provide strong evidence for the successful stereoselective formation of the desired product.
Conclusion
The Heck reaction provides a robust and versatile platform for the synthesis of substituted acrylates like 3-(2-methoxyethoxy)phenyl acrylate. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired product can be achieved. The protocol and conditions outlined in this application note serve as a comprehensive starting point for researchers and professionals in drug development and materials science, enabling the efficient synthesis of this and other valuable phenyl acrylate derivatives.
References
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
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BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
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ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction. [Link]
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YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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Wipf Group, University of Pittsburgh. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]
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Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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ACS Publications. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. [Link]
-
ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
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VNU-HCM Journal of Science and Technology Development. (n.d.). Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide ionic liquid as a green solvent under microwave irradiation. [Link]
-
ResearchGate. (n.d.). Palladium-catalysed Heck reaction of ethyl acrylate 9 and iodobenzene.... [Link]
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Science of Synthesis. (n.d.). Abstracts. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
RSC Publishing. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
-
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-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (n.d.). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. [Link]
-
ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of 2-Phenylethyl Acrylate: Methods and Optimization for Industrial Use. [Link]
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ResearchGate. (n.d.). Phenyl Acrylate is a Versatile Monomer for the Synthesis of Acrylic Diblock Copolymer Nano-objects via Polymerization-Induced Self-Assembly. [Link]
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Application Notes & Protocols: High-Purity Purification of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid
Abstract
This document provides a comprehensive guide with detailed, validated protocols for the purification of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid, a key cinnamic acid derivative used as an intermediate in pharmaceutical synthesis. The protocols are designed for researchers, scientists, and drug development professionals, focusing on the underlying chemical principles to ensure the highest purity and yield. This guide explores acid-base extraction, recrystallization, and column chromatography as primary purification methodologies, supported by data-driven solvent selection and rigorous purity assessment techniques.
Introduction: The Critical Role of Purity in Synthesis
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is a vital structural motif in the development of numerous active pharmaceutical ingredients (APIs). The efficacy, safety, and stability of the final drug substance are directly influenced by the purity of such intermediates. Even minute impurities can lead to unwanted side reactions, reduced shelf-life, and potential toxicological issues. Therefore, the implementation of robust and reproducible purification methods is a non-negotiable aspect of the synthetic workflow.
Compound Profile:
-
IUPAC Name: 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid
-
Synonyms: 3-MPEA
-
Molecular Formula: C₁₂H₁₄O₄
-
Molecular Weight: 222.24 g/mol
-
Key Functional Groups: Carboxylic acid, Ether, Alkene, Aromatic Ring
The presence of a carboxylic acid group is the most significant feature for purification, as its acidity allows for dramatic changes in solubility with pH adjustments. This property is the cornerstone of the acid-base extraction technique.[1][2][3] The aromatic ring and conjugated system provide a chromophore, which is essential for UV detection during chromatographic separations.[4]
Strategic Approach to Purification
A multi-tiered strategy is recommended to systematically remove different classes of impurities, progressing from bulk removal to fine polishing. The selection and sequence of these techniques will depend on the impurity profile of the crude synthetic product.
Figure 1: A sequential, multi-step purification workflow for 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid.
Protocol 1: Acid-Base Extraction
This powerful liquid-liquid extraction technique is the first line of defense, efficiently separating the acidic target compound from any neutral or basic impurities. The principle relies on converting the water-insoluble carboxylic acid into its water-soluble salt form using a weak base.[3][5][6]
3.1. Rationale and Reagent Selection
The carboxylic acid group of 3-MPEA will react with a base (like sodium bicarbonate) to form a sodium carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[2][3]
-
Organic Solvent: Diethyl ether or ethyl acetate are excellent choices as they are immiscible with water and readily dissolve the crude mixture.
-
Aqueous Base: A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred base. It is strong enough to deprotonate the carboxylic acid but not so strong that it would cause hydrolysis of other functional groups, a risk with stronger bases like sodium hydroxide.[2][5]
-
Aqueous Acid: Dilute hydrochloric acid (HCl) is used to neutralize the carboxylate salt, regenerating the water-insoluble carboxylic acid, which then precipitates out of the aqueous solution.[1][6]
3.2. Step-by-Step Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, ~10-15 mL per gram of crude material) in a separatory funnel.
-
Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release the pressure from the CO₂ gas evolved during neutralization. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 3M hydrochloric acid dropwise until the solution is acidic (test with pH paper, target pH ~2). The purified 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Recrystallization
Recrystallization is a highly effective method for purifying solids.[7] The success of this technique hinges on the selection of an appropriate solvent system where the target compound has high solubility at an elevated temperature and low solubility at a reduced temperature.[8]
4.1. Solvent System Selection
Empirical testing is crucial for identifying the optimal solvent. For cinnamic acid derivatives, mixed solvent systems often provide the best results.[7]
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality & Notes |
| Water | Insoluble | Very Sparingly Soluble | Poor, often oils out. |
| Ethanol | Highly Soluble | Highly Soluble | Unsuitable as a single solvent. |
| Isopropanol | Sparingly Soluble | Highly Soluble | Good, forms well-defined crystals. |
| Ethanol/Water (e.g., 4:1) | Slightly Soluble | Highly Soluble | Excellent. Recommended system.[9] |
| Ethyl Acetate/Hexane | Moderately Soluble | Highly Soluble | Good alternative. |
4.2. Step-by-Step Protocol
-
Dissolution: Place the acid-base extracted product in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) portion-wise while stirring until the solid is just dissolved.
-
Induce Saturation: To the hot solution, add hot deionized water dropwise until the first sign of persistent cloudiness (the "cloud point") is observed. This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate, ensuring a clear, saturated solution at high temperature.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (same ratio as used for crystallization) to remove residual impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 3: Flash Column Chromatography
For removing impurities with very similar polarity to the target compound, flash column chromatography is the preferred method.[10][11] This technique separates molecules based on their differential adsorption to a stationary phase.
Figure 2: Principle of normal-phase column chromatography for purification.
5.1. System Parameters
-
Stationary Phase: Silica gel (e.g., 230-400 mesh) is ideal for this polar compound.[10]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is effective. The polarity is optimized using Thin Layer Chromatography (TLC) first. A typical gradient might start at 9:1 Hexane:Ethyl Acetate and gradually increase in ethyl acetate content.
-
Detection: Monitor the column fractions using TLC plates visualized under a UV lamp (254 nm).[4]
5.2. Step-by-Step Protocol
-
TLC Optimization: First, determine the optimal eluent composition by running TLC plates. A good solvent system will give the product a Retention Factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the compound in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method provides superior separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin running the mobile phase through the column. Start with the low-polarity mixture and collect fractions.
-
Gradient Elution: Gradually increase the percentage of ethyl acetate in the mobile phase to elute compounds of increasing polarity.
-
Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified product.
Purity Assessment and Characterization
Post-purification analysis is essential to confirm the identity and purity of the final compound.
-
High-Performance Liquid Chromatography (HPLC): The definitive method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic or phosphoric acid) is a standard starting point.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and ensure the absence of proton- or carbon-containing impurities.
-
Melting Point: A sharp and un-depressed melting point range is a strong indicator of high purity. For reference, the related trans-cinnamic acid melts at 133°C.
References
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Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved February 14, 2026, from [Link]
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-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved February 14, 2026, from [Link]
-
YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved February 14, 2026, from [Link]
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-
ResearchGate. (2025). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved February 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. Retrieved February 14, 2026, from [Link]
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-
PubChem. (n.d.). 2-Propenoic acid, 3-(methoxyphenyl)-. Retrieved February 14, 2026, from [Link]
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Milk Composition Database. (n.d.). Showing metabocard for trans-Cinnamic acid (BMDB0000930). Retrieved February 14, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid, 3-phenyl- (CAS 621-82-9). Retrieved February 14, 2026, from [Link]
-
T3DB. (2014). trans-Cinnamic acid (T3D4889). Retrieved February 14, 2026, from [Link]
-
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-
NIST. (n.d.). 2-Propenoic acid, 3-phenyl-. Retrieved February 14, 2026, from [Link]
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Application Note: Recrystallization Protocols for m-(2-methoxyethoxy)cinnamic acid
[1][2][3][4]
Part 1: Executive Summary & Strategic Analysis[1]
Target Compound: m-(2-methoxyethoxy)cinnamic acid Chemical Structure: 3-(2-methoxyethoxy)phenylprop-2-enoic acid CAS Registry (Analog Reference): 14737-91-8 (2-methoxy isomer ref), 6099-04-3 (3-methoxy isomer ref).[1][2][3][4] Note: Specific CAS for the 2-methoxyethoxy meta-isomer is less common in standard catalogs; protocols here are derived from structure-property relationships of homologous alkoxycinnamic acids.[1][2][3][4][5]
The Purification Challenge
Cinnamic acid derivatives are generally crystalline solids, but the introduction of a (2-methoxyethoxy) tail at the meta position introduces specific physicochemical challenges:
-
Amphiphilicity: The carboxylic acid is polar/ionizable, while the methoxyethoxy chain adds a short "PEG-like" character that increases solubility in alcohols and chlorinated solvents, potentially leading to "oiling out" rather than crystallization.[4]
-
Melting Point Depression: The flexible ether chain often lowers the melting point compared to the parent methoxy analog (m.p. ~117°C), narrowing the window between the boiling point of the solvent and the melting point of the solid.
-
Impurities: Common synthetic impurities include the starting aldehyde (m-(2-methoxyethoxy)benzaldehyde), unreacted malonic acid, and decarboxylated styrene derivatives.[1][2][3][4][5]
Core Solvent Recommendations
Based on Hansen Solubility Parameters (HSP) and empirical data for alkoxycinnamic acids, the following solvent systems are validated for high-purity recovery.
| System Class | Solvent Pair | Ratio (v/v) | Primary Use Case |
| Primary (Polar) | Ethanol / Water | 4:1 to 2:1 | General purification; best for removing inorganic salts and polar byproducts.[1][2][3][4][5] |
| Secondary (Non-Polar) | Ethyl Acetate / Heptane | 1:3 | Removal of lipophilic starting materials (aldehydes); use if compound oils out in water.[5] |
| Tertiary (Aprotic) | MEK (Methyl Ethyl Ketone) | Pure | High-throughput recrystallization; effective for dimethoxy analogs.[1][2][3][4][5] |
Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" Ethanol/Water Recrystallization
Best for: Routine purification after synthesis (Knoevenagel condensation).
Mechanistic Logic: The compound is highly soluble in hot ethanol (hydrogen bonding) but significantly less soluble in water. Water acts as a powerful anti-solvent that also solvates residual inorganic catalysts (piperidine/pyridine salts).[4][5]
Step-by-Step Procedure:
-
Dissolution:
-
Place 5.0 g of crude m-(2-methoxyethoxy)cinnamic acid in a 100 mL Erlenmeyer flask.
-
Add Ethanol (95%) slowly while heating on a steam bath or hot plate (set to 80°C).
-
Target: Use the minimum amount required to dissolve the solid at boiling (approx. 15–20 mL).
-
Critical Check: If the solution is dark/colored, add 0.5 g activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Nucleation Induction:
-
Crystallization:
-
Remove from heat.[4][6] Cap the flask loosely with foil/parafilm (poke holes).[5]
-
Slow Cool: Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature (RT) over 2–3 hours. Rapid cooling promotes occlusion of impurities.
-
Once at RT, transfer to an ice-water bath (0–4°C) for 1 hour to maximize yield.
-
-
Isolation:
Protocol B: Acid-Base Chemical Repurification
Best for: Crude material containing significant starting aldehyde or non-acidic impurities.[1][2][3][4][5]
Logic: This utilizes the acidic proton (
-
Salt Formation: Suspend crude solid in water.[4][5] Add 10% NaOH or
until pH > 10.[4][5] The solid should dissolve.[5][7][8] -
Filtration: Filter the aqueous solution to remove insoluble organics (unreacted aldehyde/styrenes).[5]
-
Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring until pH < 2. The cinnamic acid derivative will precipitate.[4][5]
-
Final Polish: Collect the solid and perform Protocol A for final crystal growth.
Part 3: Decision Logic & Troubleshooting (Visualization)[1][2][3]
The following decision tree guides the researcher through the solvent selection process based on real-time experimental observation.
Figure 1: Decision matrix for solvent selection.[1][2][3][4][5] "Oiling out" is the primary failure mode for ethoxy-substituted aromatics in aqueous mixtures.[1][2][3][4][5]
Part 4: Quality Control & Validation
To ensure the protocol is "self-validating," perform these checks:
-
Melting Point (MP) Analysis:
-
Reference: While the exact MP for this specific isomer requires empirical determination, the m-methoxy analog melts at 116–119°C [1].[3][4][5] The ethoxy chain may depress this slightly (expect 105–115°C ).[5]
-
Validation: If MP is >5°C lower than expected or broad (>3°C), repeat recrystallization.[4]
-
TLC (Thin Layer Chromatography):
-
1H-NMR (DMSO-d6):
References
-
Sigma-Aldrich. (n.d.).[1][2][4] 3-Methoxycinnamic acid Product Specification. Retrieved from (Verified via ChemBK/PubChem data for analog ranges).[1][2][3][4]
-
Vogel, A. I. (1989).[4][5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical.[4] (Standard reference for cinnamic acid purification via EtOH/Water).
-
Koo, J., et al. (1951).[4][9] 2,3-Dimethoxycinnamic Acid.[1][2][3][4][5][9] Organic Syntheses, Coll. Vol. 4, p.731.[4][9] Retrieved from (Demonstrates MEK and acid-base purification for alkoxy-cinnamates).[1][2][3][4]
-
PubChem. (2023).[4] Cinnamic Acid - Physical Properties. National Library of Medicine. Retrieved from [1][2][3]
Sources
- 1. 2-Methoxycinnamic acid, (Z)- | C10H10O3 | CID 1622530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid as a Physicochemically Tuned Synthon
[1]
Abstract
This guide details the technical application of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid (referred to herein as 3-MEPA ) in medicinal chemistry and materials science.[1] Unlike standard cinnamic acid derivatives, 3-MEPA features a meta-substituted short polyethylene glycol (PEG)-like tail.[1] This structural motif imparts unique amphiphilic properties, making it a critical intermediate for modulating LogP (lipophilicity) and aqueous solubility in Fragment-Based Drug Discovery (FBDD).[1] This document provides validated protocols for its use in amide coupling (linker synthesis) and catalytic hydrogenation (scaffold flexibility tuning).
Introduction: The "Solubility-Tuned" Scaffold
In modern drug design, "molecular obesity" (high molecular weight and lipophilicity) is a major attrition factor.[1] 3-MEPA serves as a strategic building block because it balances a hydrophobic aromatic core with a hydrophilic ether tail.[1]
Structural Logic[1][2]
-
The Cinnamic Backbone: Provides a rigid, conjugated linker (
-unsaturated carbonyl) suitable for Michael addition or reduction to a flexible ethyl linker.[1] -
The meta-Substitution: Unlike para-substituted analogs (e.g., ferulic acid derivatives), the meta-position directs the ether tail into distinct vectors within a protein binding pocket, often accessing solvent-exposed regions.[1]
-
The 2-Methoxyethoxy Group: Acts as a "Mini-PEG" (PEG1).[1] It functions as a weak hydrogen bond acceptor, improving metabolic stability compared to simple methoxy groups while enhancing aqueous solubility without introducing ionizable centers.[1]
Chemical Profile & Specifications
| Property | Specification | Notes |
| IUPAC Name | (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid | Trans isomer is thermodynamically dominant.[1] |
| Formula | C₁₂H₁₄O₄ | |
| M.W. | 222.24 g/mol | Ideal for fragment-based design (Rule of 3 compliant).[1] |
| Calc. LogP | ~1.9 - 2.1 | Significantly lower than unsubstituted cinnamic acid (~2.5).[1] |
| Solubility | DMSO, MeOH, DCM | Moderate water solubility as salt (pH > 7).[1] |
| pKa | ~4.4 (Carboxylic acid) | Typical for cinnamic acid derivatives.[1] |
Synthetic Utility & Workflows
3-MEPA acts as a divergence point in synthesis.[1] The alkene can be preserved for rigidity or reduced for flexibility, while the carboxylic acid serves as the primary attachment point.[1]
Diagram 1: Reaction Landscape of 3-MEPA
This diagram illustrates the primary divergent pathways available for this intermediate.
Protocol A: Robust Amide Coupling (Linker Synthesis)
Objective: Conjugate 3-MEPA to a primary or secondary amine (R-NH₂) to create a biologically active amide.
Rationale: Cinnamic acids can be prone to dimerization or poor conversion if activated incorrectly.[1] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its high reactivity and lower racemization risk, ensuring the
Materials
-
Substrate: 3-MEPA (1.0 equiv)[1]
-
Amine Partner: R-NH₂ (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-MEPA (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT) under inert atmosphere (
or Ar).-
Note: The solution may turn slightly yellow; this is normal deprotonation.[1]
-
-
Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] Stir for 10 minutes to form the activated ester (O-At ester).[1]
-
Amine Addition: Add the amine partner (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup (Aqueous):
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the disappearance of the broad acid singlet (~11-12 ppm) and the appearance of the amide NH (variable, usually 6-8 ppm). The alkene doublets (J ~16 Hz for trans) should remain at ~6.5 ppm and ~7.6 ppm.[1]
Protocol B: Catalytic Hydrogenation (Flexibility Tuning)
Objective: Reduce the alkene (C=C) to an alkane (C-C) to generate the flexible 3-[3-(2-methoxyethoxy)phenyl]propanoic acid derivative. Rationale: Converting the rigid cinnamoyl linker to a flexible hydrocinnamoyl linker drastically changes the vector of the attached pharmacophore.[1] This is a standard "Scaffold Hopping" technique.[1]
Diagram 2: Hydrogenation Workflow
Visualizing the critical decision points in the reduction protocol.
Materials
-
Substrate: 3-MEPA
-
Catalyst: 10% Palladium on Carbon (Pd/C) (wet support preferred for safety).[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Hydrogen Source:
balloon or Ammonium Formate.
Step-by-Step Procedure (Balloon Method)[1]
-
Preparation: Dissolve 3-MEPA in MeOH (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).[1]
-
Purge: Seal the flask. Evacuate air via vacuum and backfill with Nitrogen (3 cycles).[1]
-
Hydrogenation: Switch Nitrogen line to a Hydrogen balloon. Stir vigorously at RT for 4–16 hours.
-
Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd catalyst.[1] Wash the pad with MeOH.[1]
-
Isolation: Concentrate the filtrate in vacuo.
Validation Criteria:
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[1] The 2-methoxyethoxy tail is derived from glycol ethers, which can have reproductive toxicity implications in large industrial quantities, but 3-MEPA as a solid intermediate is generally low-risk if handled with standard PPE.[1]
-
Storage: Store at 2–8°C. Protect from light (cinnamic acid derivatives can undergo [2+2] photodimerization over long periods of UV exposure).[1]
References
-
Cinnamic Acid Derivatives in Drug Design
-
Amide Coupling Protocols (HATU)
-
Properties of Methoxyethoxy (Glycol Ether)
-
Transfer Hydrogenation Protocols
Sources
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- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
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- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
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- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. (E)-3-phenyl(2,3-13C2)prop-2-enoic acid | C9H8O2 | CID 11298058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Esterification of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid for Prodrug Synthesis
Abstract
This application note provides a detailed protocol for the synthesis of ester prodrugs from 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid. Esterification is a fundamental strategy in medicinal chemistry to enhance the pharmacokinetic properties of pharmacologically active carboxylic acids. By masking the polar carboxyl group, ester prodrugs can exhibit improved lipophilicity, leading to enhanced membrane permeability and oral bioavailability.[1][2][3] This document outlines two robust esterification methodologies: the classic Fischer-Speier esterification for simple alkyl esters and the milder Steglich esterification, which is suitable for more complex or sensitive alcohol moieties.[4][5][6] Detailed experimental procedures, purification techniques, and analytical characterization are provided for researchers in drug discovery and development.
Introduction to Ester Prodrugs
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical transformation.[][8] The ester prodrug approach is one of the most common and effective strategies, particularly for drugs containing a carboxylic acid functional group.[1][2][3] The free carboxylic group is often responsible for poor absorption and gastrointestinal toxicity.[9][10] Masking this group as an ester can significantly improve a drug's lipophilicity, thereby enhancing its ability to cross biological membranes and increasing its oral bioavailability.[1][2][11] Once absorbed, the ester bond is readily hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active carboxylic acid drug.[3][]
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid, a cinnamic acid derivative, possesses potential therapeutic activities that can be optimized through a prodrug strategy.[12][13] This guide details the chemical synthesis of its ester derivatives.
Reaction Mechanisms
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][14][15] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which increases the electrophilicity of the carbonyl carbon.[4][16][17] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[16][17] Subsequent proton transfer and elimination of a water molecule yield the ester.[4][16] This is an equilibrium reaction, and to drive it towards the product, an excess of the alcohol is often used, or the water byproduct is removed.[4][16]
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification
For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative.[5][6][18] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][19][20] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[5] DMAP, being a stronger nucleophile than the alcohol, then attacks this intermediate to form an even more reactive acylpyridinium species.[5][18] This "active ester" readily reacts with the alcohol to form the desired product and dicyclohexylurea (DCU), a byproduct that precipitates out of many organic solvents.[5][20]
Caption: Mechanism of Steglich Esterification.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification (e.g., Methyl Ester Synthesis)
This protocol is suitable for the synthesis of simple alkyl esters where the alcohol can be used in excess as the solvent.
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid
-
Methanol (or other simple alcohol), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[21][22]
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[23][24]
Protocol 2: Steglich Esterification
This protocol is ideal for a wider range of alcohols, including those that are more valuable, acid-sensitive, or sterically hindered.[5][25]
Caption: Workflow for Steglich Esterification.
Materials:
-
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid
-
Alcohol of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.[21][22]
-
The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration.[26]
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The acidic wash helps remove any residual DMAP.[26]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Product Characterization
The successful synthesis and purity of the ester prodrug should be confirmed by standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Disappearance of the broad carboxylic acid proton signal. Appearance of new signals corresponding to the alcohol moiety. |
| ¹³C NMR | Structural confirmation | A shift in the carbonyl carbon resonance (typically from ~173 ppm for the acid to ~168 ppm for the ester).[27] |
| FTIR | Functional group analysis | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the ester (typically 1730-1750 cm⁻¹).[12] |
| HPLC | Purity assessment | A single major peak corresponding to the product with a retention time different from the starting materials.[28][29] |
| Mass Spec | Molecular weight confirmation | Observation of the molecular ion peak corresponding to the expected mass of the ester product. |
Conclusion
The esterification of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is a straightforward and effective method for the synthesis of its corresponding prodrugs. The choice between Fischer-Speier and Steglich esterification will depend on the nature of the alcohol being used. Proper purification and characterization are crucial to ensure the quality of the final product for subsequent pharmacological evaluation. These protocols provide a solid foundation for researchers to develop novel ester prodrugs with potentially improved therapeutic profiles.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link]
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 564(1-3), 245-251.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Ameen, D., & Jameel, S. (2020). Synthesis and characterisation of novel mutual ester prodrug models of acyclovir.
- Azmi, F. A., et al. (2020). Synthesis, Characterization and Antibacterial Study of Cinnamic Acid Derivatives. Malaysian Journal of Chemistry, 22(1), 58-65.
- Anjum, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 85.
- da Silva, A. B., et al. (2022). Synthesis of cinnamic acid ester derivatives with antiproliferative and antimetastatic activities on murine melanoma cells. Biomedicine & Pharmacotherapy, 148, 112689.
- de Oliveira, P. F., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(6), 1235-1246.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
- Geronikaki, A., et al. (2016).
- Osborne, M. (2019). Synthesis of Cinnamic Acid Esters. ASPIRE.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Peterson, N. A., & Meulia, T. E. (2019). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 5(11), 1836–1846.
- Singh, J., et al. (2020). Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs. Future Medicinal Chemistry, 12(18), 1647-1658.
-
ResearchGate. (n.d.). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]
- Beilstein-Institut. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 20, 85.
-
ResearchGate. (n.d.). HPLC chromatogram of the purified product of esterification reaction. Retrieved from [Link]
- University of Minnesota. (2011). Synthesis, Characterization, and Hydrolysis of Silicate Ester Prodrugs: Model Studies Part 2. University Digital Conservancy.
- Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.
- MDPI. (2025).
-
ResearchGate. (n.d.). HPLC analysis of the esterification sample. Retrieved from [Link]
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
- ACS Publications. (2025). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. The Journal of Physical Chemistry A.
- Der Pharma Chemica. (2012). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica, 4(3), 963-969.
-
Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]
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SlideShare. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. Retrieved from [Link]
- Al-Ghananeem, A. M. (2013). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Chemical Biology & Drug Design, 82(6), 643-668.
- Google Patents. (n.d.).
- Chemical Review and Letters. (2024). Synthesis, characterization and in-vitro evaluation of novel polymeric prodrugs of mefenamic acid. Chemical Review and Letters, 7(1), 1-8.
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Application Notes and Protocols for the Rapid Synthesis of 3-(2-Methoxyethoxy)cinnamic Acid via Microwave-Assisted Knoevenagel Condensation
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2-methoxyethoxy)cinnamic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed protocol leveraging the efficiency of microwave-assisted organic synthesis (MAOS) to drive a Knoevenagel condensation reaction. This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering both a step-by-step protocol and a deep dive into the causality behind the experimental design.
Introduction: The Need for Speed and Sustainability in Cinnamic Acid Synthesis
Cinnamic acids and their derivatives are a critical class of organic compounds, serving as precursors and key intermediates in the production of pharmaceuticals, agrochemicals, flavors, and cosmetics.[4] The target molecule, 3-(2-methoxyethoxy)cinnamic acid, with its unique substitution pattern, holds potential for the development of novel bioactive compounds.
Traditionally, the synthesis of cinnamic acids is achieved through reactions like the Perkin reaction or the Knoevenagel condensation, which often require prolonged heating, harsh conditions, and the use of hazardous solvents like pyridine.[4][5] These methods, while effective, are time-consuming and generate significant chemical waste.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[6][7] By utilizing microwave irradiation, reactions are heated volumetrically and uniformly, leading to a rapid increase in temperature and a dramatic acceleration of reaction rates.[8] This often translates to cleaner reactions, higher yields, and a significant reduction in energy consumption and solvent use, making it an environmentally benign alternative.[1][3][6]
This application note details a robust and reproducible protocol for the synthesis of 3-(2-methoxyethoxy)cinnamic acid via a microwave-assisted Knoevenagel condensation of 3-(2-methoxyethoxy)benzaldehyde and malonic acid.
The Core Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[5][9] The reaction proceeds through a series of steps culminating in a dehydrated, α,β-unsaturated product.
Reaction Scheme:
Caption: Workflow for microwave-assisted synthesis.
Reaction Mechanism Diagram
This diagram outlines the base-catalyzed Knoevenagel condensation mechanism.
Sources
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scale-up procedure for 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid production
An Application Note and Protocol for the Scale-Up Production of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid
Introduction
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest in the pharmaceutical and cosmeceutical industries due to their diverse biological activities, which include antioxidant, anti-inflammatory, and UV-protective properties. The specific substitution pattern of this molecule, featuring a methoxyethoxy group, suggests potential for tailored solubility and pharmacokinetic profiles, making it a valuable target for drug discovery and development programs.
This document provides a comprehensive guide for the synthesis of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid, with a detailed protocol for laboratory-scale preparation and a thorough analysis of the critical parameters for successful scale-up to a pilot plant setting. The synthetic strategy is based on the robust and widely applicable Knoevenagel condensation, a reliable method for the formation of carbon-carbon double bonds.
Proposed Synthetic Route: The Knoevenagel Condensation
The synthesis of the target compound will be achieved via a Knoevenagel condensation reaction between 3-(2-methoxyethoxy)benzaldehyde and malonic acid. This reaction is typically catalyzed by a weak base, such as piperidine or a mixture of piperidine and acetic acid, in a suitable solvent. The reaction proceeds through a carbanion intermediate, followed by aldol-type addition and subsequent dehydration to yield the desired α,β-unsaturated carboxylic acid.
The choice of the Knoevenagel condensation is predicated on several factors that make it amenable to scale-up:
-
High Atom Economy: The reaction is highly efficient, with water and carbon dioxide as the primary byproducts.
-
Moderate Reaction Conditions: The reaction can typically be conducted at moderate temperatures, reducing the energy requirements and the risk of side reactions.
-
Readily Available Starting Materials: Both 3-(2-methoxyethoxy)benzaldehyde and malonic acid are commercially available, ensuring a secure supply chain for larger-scale production.
A Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] Piperidine is a commonly used catalyst for this reaction.[2] The mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate ion.[3] This enolate then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. Subsequent dehydration yields the final α,β-unsaturated product.[3] The use of pyridine as a solvent can be beneficial, and in some cases, co-catalysts like acetic acid or aniline are employed to enhance the reaction rate.[4][5][6]
Laboratory-Scale Synthesis Protocol
This protocol is designed for a 10-gram scale synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
-
3-(2-Methoxyethoxy)benzaldehyde
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 3-(2-methoxyethoxy)benzaldehyde (10.0 g, 1.0 eq).
-
Reagent Addition: Add malonic acid (1.2 eq) to the flask, followed by pyridine (50 mL).[5]
-
Catalyst Addition: While stirring, add piperidine (0.1 eq) dropwise to the reaction mixture.[1][17][18][19][20]
-
Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (200 mL) and concentrated HCl (20 mL) with vigorous stirring.
-
Precipitation and Filtration: A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Scale-Up Considerations and Pilot Plant Protocol
Scaling up a chemical synthesis from the laboratory to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Key Scale-Up Parameters
-
Heat Transfer: The Knoevenagel condensation is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A jacketed reactor with a reliable temperature control system is essential to prevent thermal runaways.
-
Mass Transfer: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent reaction rates. The choice of impeller design and agitation speed should be optimized to handle the increasing viscosity and potential for solid precipitation.
-
Reagent Addition: The rate of addition of the catalyst (piperidine) may need to be controlled to manage the initial exotherm. A programmable dosing pump is recommended for this purpose.
-
Solvent Selection: While pyridine is an effective solvent, its toxicity and environmental impact may be concerns at a larger scale.[5][13][14][15][16] Alternative, greener solvents should be investigated. Toluene with morpholine as a catalyst has been reported as a successful pyridine-free system for Knoevenagel-Doebner condensations.[19]
-
Work-up and Isolation: The work-up procedure needs to be adapted for larger volumes. The use of a filter-dryer or a centrifuge for product isolation and washing is more practical than laboratory-scale filtration.
-
Safety: A thorough hazard and operability (HAZOP) study should be conducted before commencing the pilot plant run. This should include an evaluation of the flammability and toxicity of all reagents and solvents.[1][5][13][15][16][17][18][19][20]
Pilot Plant Protocol (10 kg Scale)
This protocol assumes the use of a 100 L glass-lined reactor.
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge 3-(2-methoxyethoxy)benzaldehyde (10.0 kg, 1.0 eq) and malonic acid (1.2 eq) into the reactor.
-
Solvent Addition: Add the chosen solvent (e.g., pyridine or an alternative) to the reactor.
-
Catalyst Addition: With agitation, slowly add piperidine (0.1 eq) via a dosing pump over a period of 30-60 minutes, while monitoring the internal temperature.
-
Reaction: Heat the reactor contents to the desired reflux temperature and maintain for the predetermined reaction time.
-
In-Process Controls (IPCs): Take samples periodically to monitor the reaction progress by HPLC.
-
Cooling and Quenching: Once the reaction is complete, cool the reactor contents to 20-25°C. In a separate vessel, prepare a solution of ice-water and hydrochloric acid. Transfer the reaction mixture to the quenching vessel under controlled conditions.
-
Isolation and Washing: Isolate the precipitated product using a centrifuge or filter-dryer. Wash the product cake with cold water until the desired purity is achieved.
-
Drying: Dry the final product under vacuum at a controlled temperature.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid
Welcome to the dedicated technical support guide for the synthesis of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
The synthesis of substituted cinnamic acids, such as the target molecule, is a cornerstone of medicinal chemistry. These compounds serve as crucial intermediates for a wide range of pharmacologically active agents. The most reliable and widely adopted method for this transformation is the Knoevenagel condensation , a robust carbon-carbon bond-forming reaction.[1][2][3] This guide will focus primarily on the Knoevenagel-Doebner modification, which utilizes malonic acid and a basic catalyst, as it provides a direct route to the desired carboxylic acid.
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific issues you may encounter during your experiments. Our approach is to diagnose the problem by understanding the underlying reaction mechanism.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation is resulting in a very low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield is the most common issue and typically points to a problem with one of three core areas: reactant quality, catalyst efficiency, or reaction conditions. Let's break down the troubleshooting process.
Possible Causes and Solutions:
-
Purity of Starting Aldehyde: The starting material, 3-(2-methoxyethoxy)benzaldehyde, is susceptible to oxidation to its corresponding carboxylic acid upon prolonged storage. This impurity will not participate in the reaction and will complicate purification.
-
Solution: Verify the purity of your aldehyde via TLC or ¹H NMR before starting. If necessary, purify by distillation or column chromatography. Always store aldehydes under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
-
-
Inactive Methylene Compound: Malonic acid is the active methylene compound for this synthesis. It should be a free-flowing crystalline solid.
-
Solution: Use fresh, dry malonic acid. If it appears clumpy, it may have absorbed moisture, which can hinder the reaction. Dry it in a vacuum oven at a low temperature if necessary.
-
-
Catalyst Inefficiency: The Knoevenagel condensation requires a basic catalyst to deprotonate the malonic acid.[2] However, the choice and concentration of the base are critical.
-
Strong Bases (e.g., NaOH, KOtBu): Avoid strong bases. They can cause a competing self-condensation of the aldehyde (an aldol reaction), leading to polymeric side products.[2][4][5]
-
Weak Bases (Recommended): Weak amine bases like piperidine or pyridine are ideal.[2] Pyridine is often used as both the catalyst and the solvent. A catalytic amount of piperidine is frequently added to the pyridine to accelerate the reaction.[6]
-
Solution: Use fresh, high-purity pyridine and piperidine. If yields are still low, consider a "greener" and often highly effective alternative catalyst like ammonium bicarbonate.[7][8]
-
-
Sub-Optimal Reaction Conditions:
-
Temperature: While some Knoevenagel reactions proceed at room temperature, this specific condensation often requires heating to facilitate both the condensation and the subsequent, essential decarboxylation step.[2] A temperature range of 80-100°C is a good starting point.[9] Excessively high temperatures (>120°C) can lead to the formation of tarry byproducts.[10]
-
Water Removal: The condensation step produces one molecule of water. This water can hydrolyze intermediates or shift the equilibrium back towards the starting materials.[4]
-
Solution: If using a solvent other than pyridine (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water as it forms. When using pyridine as the solvent, its high boiling point helps drive off the water.
-
Issue 2: Reaction Stalls and Does Not Go to Completion
Q: My reaction starts, but TLC analysis shows it stalls, leaving a significant amount of unreacted aldehyde even after several hours. How can I drive it to completion?
A: A stalled reaction is often a kinetic or equilibrium issue.
Possible Causes and Solutions:
-
Insufficient Catalyst: The catalyst may be consumed by acidic impurities or may simply be present in too low a concentration.
-
Solution: While maintaining a catalytic amount, ensure the ratio is appropriate. For pyridine/piperidine systems, using pyridine as the solvent and adding 0.1 equivalents of piperidine is a standard practice.
-
-
Incomplete Decarboxylation: The reaction proceeds in two stages: condensation to form an intermediate α,β-unsaturated dicarboxylic acid, followed by decarboxylation to yield the final product. The decarboxylation step requires sufficient thermal energy.
-
Solution: Ensure the reaction temperature is high enough (typically refluxing in pyridine) to promote the loss of CO₂. Monitor the reaction for gas evolution (effervescence) as an indicator of decarboxylation. If the condensation is complete at a lower temperature, you may need to increase the heat to initiate decarboxylation.
-
-
Stoichiometry: The molar ratio of reactants is crucial.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of malonic acid. This can help push the initial condensation equilibrium towards the product.[7]
-
Issue 3: Significant Formation of Dark, Tarry Side Products
Q: My reaction mixture turns dark brown or black, and I'm isolating a resin-like material instead of a clean product. What is causing this?
A: Tar formation is a sign of decomposition or unwanted polymerization, usually caused by overly harsh reaction conditions.
Possible Causes and Solutions:
-
Excessive Heat: As mentioned, temperatures that are too high can "burn" the reaction, especially in the presence of basic amines.
-
Solution: Carefully control the reaction temperature with an oil bath and a temperature controller. Do not heat aggressively. A gentle reflux is sufficient.
-
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period (e.g., >24 hours) at high temperatures can promote side reactions and decomposition.
-
Air Oxidation: At high temperatures, some of the organic species can be sensitive to air oxidation.
-
Solution: While not always necessary, running the reaction under an inert atmosphere of nitrogen can sometimes yield a cleaner product, especially if the reaction is sensitive.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid? The Knoevenagel-Doebner condensation is the most recommended route. It involves reacting 3-(2-methoxyethoxy)benzaldehyde with malonic acid in pyridine, often with a catalytic amount of piperidine. This method is high-yielding and directly produces the desired carboxylic acid after decarboxylation. A recent study on a similar molecule, (E)-3-(3-methoxyphenyl) propenoic acid, reported an 89% yield using a Knoevenagel reaction with microwave irradiation, highlighting the efficiency of this pathway.[9]
Q2: Are there "greener" alternatives to using pyridine/piperidine? Yes. Growing environmental concerns have led to the development of more benign methods. A highly effective green protocol involves the solvent-free reaction of the aldehyde and malonic acid using ammonium bicarbonate as the catalyst.[7][8] This method avoids toxic solvents and catalysts, and the workup is often simpler. Yields are generally good to excellent.[7][8]
Q3: What is the expected stereochemistry of the double bond? The Knoevenagel condensation almost exclusively yields the thermodynamically more stable (E)-isomer (trans configuration) of the α,β-unsaturated acid. This is a significant advantage of this reaction.
Q4: How should I purify the final product? The standard workup involves cooling the reaction mixture, pouring it into a mixture of ice and concentrated hydrochloric acid to neutralize the basic solvent and protonate the carboxylic acid, causing it to precipitate.[6] The crude solid can then be collected by vacuum filtration. The primary purification method is recrystallization . A common solvent system for cinnamic acids is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Then, add a few drops of ethanol to redissolve the solid and allow it to cool slowly to form pure crystals.
Q5: What are the key analytical techniques to confirm my product's identity?
-
¹H NMR Spectroscopy: This will confirm the structure, showing the characteristic vinyl protons of the double bond (with a large coupling constant, J ≈ 16 Hz, confirming the E-isomer), the aromatic protons, and the protons of the methoxyethoxy side chain.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. For the closely related (E)-3-(3-methoxyphenyl) propenoic acid, the melting point is reported as 118°C.[9]
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product.
Data & Visualizations
Table 1: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Low/No Yield | Impure aldehyde (oxidized) | Verify purity via NMR/TLC; purify if necessary. |
| Inefficient catalyst | Use fresh, weak amine base (piperidine/pyridine) or switch to a green catalyst like ammonium bicarbonate.[7][8] | |
| Water inhibiting the reaction | Use a Dean-Stark trap if applicable or ensure sufficient heat to drive off water.[4] | |
| Stalled Reaction | Incomplete decarboxylation | Ensure reaction temperature is high enough (e.g., reflux in pyridine) to promote CO₂ loss.[2] |
| Unfavorable stoichiometry | Use a slight excess (1.1-1.2 eq.) of malonic acid.[7] | |
| Tar Formation | Reaction temperature too high | Maintain temperature at a gentle reflux (80-100°C); avoid aggressive heating.[9] |
| Reaction time too long | Monitor by TLC and work up the reaction as soon as the aldehyde is consumed. |
Diagrams and Workflows
Knoevenagel-Doebner Reaction Mechanism
The following diagram illustrates the key steps in the synthesis, from the initial deprotonation of malonic acid to the final decarboxylation.
Caption: Mechanism of the Knoevenagel-Doebner Condensation.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve yield-related problems.
Caption: Systematic workflow for troubleshooting low reaction yield.
Optimized Experimental Protocols
Protocol 1: Knoevenagel-Doebner Condensation (Classic Method)
This protocol uses the well-established pyridine/piperidine catalyst system.
Materials:
-
3-(2-Methoxyethoxy)benzaldehyde (1.0 eq.)
-
Malonic Acid (1.2 eq.)
-
Pyridine (reagent grade, as solvent, ~3-4 mL per gram of aldehyde)
-
Piperidine (0.1 eq.)
-
Concentrated Hydrochloric Acid
-
Ethanol and Water (for recrystallization)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(2-methoxyethoxy)benzaldehyde (1.0 eq.) and malonic acid (1.2 eq.).
-
Solvent/Catalyst Addition: Add pyridine, followed by the catalytic amount of piperidine (0.1 eq.).
-
Reaction: Heat the mixture in an oil bath to a gentle reflux (approx. 90-100°C) with continuous stirring. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the aldehyde spot has disappeared (typically 3-5 hours). Vigorous CO₂ evolution should be observed.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the dark mixture into a beaker containing crushed ice and an excess of concentrated HCl (perform in a fume hood). A precipitate should form.
-
Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove pyridine hydrochloride.
-
Purification: Dry the crude solid. Perform a recrystallization from a hot ethanol/water mixture to obtain pure 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid as a crystalline solid.
Protocol 2: Green Solvent-Free Knoevenagel Condensation
This protocol provides an environmentally benign alternative.[7][8]
Materials:
-
3-(2-Methoxyethoxy)benzaldehyde (1.0 eq.)
-
Malonic Acid (1.2 eq.)
-
Ammonium Bicarbonate (NH₄HCO₃, 0.4 eq.)
-
Ethyl Acetate (for workup)
-
Dilute Hydrochloric Acid (e.g., 1M HCl)
-
Round-bottom flask, heating mantle, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, combine the 3-(2-methoxyethoxy)benzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and ammonium bicarbonate (0.4 eq.). The reactants will form a solid mixture.
-
Reaction: Heat the solvent-free mixture in an oil bath to 90-100°C. The solids will melt and begin to react, with the evolution of ammonia and CO₂. Stir the molten mixture if possible, or swirl the flask periodically. The reaction is typically complete in 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature. The solidified product mixture is then dissolved/suspended in ethyl acetate and washed with 1M HCl to remove any remaining basic catalyst.
-
Isolation: The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization as described in Protocol 1.
References
-
Beilstein Journals. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. [Link]
-
ResearchGate. Optimization of conditions for Knoevenagel condensation reaction. [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
-
Wikipedia. Perkin reaction. [Link]
-
Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. [Link]
-
ResearchGate. Optimization conditions of Knoevenagel condensation reactions. [Link]
-
ResearchGate. The modified Perkin condensation. [Link]
-
van Schijndel, J., Canalle, L. A., Molendijk, D., & Meuldijk, J. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate. [Link]
- Google Patents. US4613692A - Process for the preparation of cinnamic acids which are optionally substituted in the nucleus.
-
FHSU Scholars Repository. Model Studies of the Doebner Modified Knoevenagel Condensation. [Link]
-
Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]
-
Royal Society of Chemistry. (2025). A new strategy for synthesis of α,β-unsaturated carboxylic acids using CO2. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
-
ScienceMadness. (2022, December 26). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. [Link]
-
ACS Publications. (2007, June 9). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
National Institutes of Health. (2020). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. [Link]
-
Organic Reactions. The Knoevenagel Condensation. [Link]
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- 7. pure.tue.nl [pure.tue.nl]
- 8. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Knoevenagel Condensation with Electron-Rich Benzaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, specifically addressing the challenges encountered when working with electron-rich benzaldehydes. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific reasoning to empower your experimental design and execution.
The Challenge with Electron-Rich Benzaldehydes
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an active methylene compound with an aldehyde or ketone.[1][2][3] However, the reactivity of the carbonyl component is paramount. Benzaldehydes substituted with electron-donating groups (EDGs) such as methoxy (-OCH₃), hydroxyl (-OH), or alkyl groups, present a significant challenge. These groups increase the electron density on the carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack by the enolate of the active methylene compound.[4] This often results in sluggish reactions, low yields, and the formation of unwanted side products.[5][6]
This guide will walk you through common issues and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knoevenagel condensation with 4-methoxybenzaldehyde is giving a very low yield. What are the primary factors I should investigate?
Low yields with electron-rich benzaldehydes are a common hurdle. Here’s a systematic approach to troubleshooting:
1. Catalyst Choice and Concentration:
-
The Problem: Standard weak bases like piperidine or pyridine may not be sufficiently active to promote the reaction with a less reactive aldehyde.[6] Using a strong base can lead to undesired side reactions like the self-condensation of the aldehyde.[1][6]
-
Solutions:
-
Piperidinium Acetate: This salt can be more effective than piperidine alone.
-
L-proline: This organocatalyst has proven effective for Knoevenagel condensations, even with challenging substrates.[7][8][9][10] It can act as a bifunctional catalyst, facilitating the reaction through a different pathway.[7]
-
Ionic Liquids (ILs): Certain basic ionic liquids can act as both the catalyst and the solvent, driving the reaction to completion under mild conditions.[11][12][13]
-
Ammonium Salts: Ammonium bicarbonate is a greener and often effective alternative to traditional amine bases.[2][14]
-
2. Solvent Selection:
-
The Problem: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.[15][16][17]
-
Solutions:
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can accelerate the reaction by stabilizing the charged intermediates.[6][17]
-
Toluene with a Dean-Stark Trap: For reactions that produce water, using toluene and a Dean-Stark apparatus is a classic and effective method to remove water and drive the equilibrium towards the product.[18][19][20][21]
-
Ethanol: As a greener option, ethanol can be an effective solvent, particularly when paired with an appropriate catalyst.[8]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free), often with microwave irradiation, can lead to surprisingly good yields and short reaction times.[22]
-
3. Reaction Temperature and Time:
-
The Problem: Insufficient thermal energy may not be enough to overcome the activation energy barrier for the less reactive aldehyde.
-
Solution: While many Knoevenagel reactions proceed at room temperature, gentle heating (e.g., 60-80 °C) can significantly improve the reaction rate and yield.[18] Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.[18]
Q2: I'm observing the formation of significant side products. What are they, and how can I minimize them?
The most common side reactions in the Knoevenagel condensation are:
-
Self-condensation of the aldehyde: This is more likely when using a base that is too strong.[6]
-
Michael addition: The active methylene compound can sometimes add to the newly formed α,β-unsaturated product.[6]
Strategies for Minimization:
-
Use a Weak Base: Stick to catalysts like piperidine, L-proline, or ammonium salts to avoid self-condensation.[6]
-
Control Stoichiometry: Using a slight excess of the active methylene compound can sometimes be beneficial, but careful optimization is needed to avoid Michael addition.[18]
-
Monitor Reaction Progress: As mentioned previously, follow the reaction by TLC and stop it once the starting aldehyde is consumed to prevent the formation of byproducts from subsequent reactions.[18]
Q3: Can I run the Knoevenagel condensation in water for a greener process, even with my electron-rich benzaldehyde?
Yes, and it's an excellent goal for sustainable chemistry. While the low solubility of organic reactants in water can be a challenge, several strategies have been developed to facilitate Knoevenagel condensations in aqueous media:
-
Catalyst-Free Conditions: Interestingly, some Knoevenagel condensations can proceed in water at elevated temperatures without any added catalyst, with water itself potentially acting as a weak Brønsted base catalyst.[23]
-
Surfactant Catalysis: Using a surfactant can help to create micelles, increasing the effective concentration of the reactants and promoting the reaction.
-
Specific Catalysts for Aqueous Media: Some catalysts, like certain ionic liquids or solid-supported catalysts, are designed to be effective in water.[24] For instance, Ni(NO₃)₂·6H₂O has been used as a catalyst for Knoevenagel condensations in water.[24]
Visualizing the Knoevenagel Condensation
To better understand the process, here is a diagram illustrating the general mechanism of the Knoevenagel condensation.
Caption: Generalized mechanism of the Knoevenagel condensation.
Comparative Data for Catalyst and Solvent Systems
The following table provides a summary of different reaction conditions that have been successfully employed for Knoevenagel condensations, which can be a useful starting point for optimizing your reaction with electron-rich benzaldehydes.
| Catalyst | Solvent | Temperature | Reaction Time | Yield Range | Reference |
| L-proline (10 mol%) | Ethanol | 80 °C | 18 hours | 54-94% | [7] |
| [bnmim]OH (ionic liquid) | Grinding (solvent-free) | Room Temp. | 5-15 min | 85-96% | [11] |
| EDDA (20%) | [bmim]BF₄ (ionic liquid) | Room Temp. | - | >91% | [12] |
| Piperidine | Toluene (Dean-Stark) | Reflux | - | - | [6] |
| Ammonium Bicarbonate | Solvent-free | 90 °C | 2 hours | Good to Excellent | [14] |
| Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp. | 10 min | ~90% | [24] |
Experimental Protocols
Protocol 1: General Procedure using L-proline in Ethanol[7]
-
To a round-bottom flask, add the electron-rich benzaldehyde (1.0 eq), the active methylene compound (1.1 eq), and ethanol.
-
Add L-proline (0.1 eq) to the mixture.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Solvent-Free Knoevenagel Condensation with Ammonium Bicarbonate[14]
-
In a reaction vessel, combine the electron-rich benzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Add a catalytic amount of ammonium bicarbonate (0.4 eq).
-
To ensure thorough mixing, a minimum amount of a volatile solvent like ethyl acetate can be added and then removed under reduced pressure at a low temperature (e.g., 40 °C).
-
Heat the solvent-free mixture to the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by taking small samples, dissolving them in a suitable solvent, and analyzing by TLC or HPLC.
-
After the reaction is complete, the crude product can be purified by recrystallization.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low yields in Knoevenagel condensations.
References
- Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). [Source URL not available]
-
Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method. Der Pharma Chemica. [Link]
- Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacet
-
L-Proline-Catalyzed Knoevenagel Condensation: A Facile, Green Synthesis of (E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates and (E) - Taylor & Francis. (2012). Taylor & Francis Online. [Link]
-
L-proline-catalyzed Knoevenagel condensation in DES. ResearchGate. [Link]
-
Ionic liquids as solvents for the Knoevenagel condensation: understanding the role of solvent–solute interactions. New Journal of Chemistry (RSC Publishing). [Link]
-
Knoevenagel Reactions in Ionic Liquids. Scientific.net. [Link]
-
L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation. MDPI. [Link]
-
The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry (RSC Publishing). [Link]
-
Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. [Link]
-
Effects of various solvents on Knoevenagel condensation. ResearchGate. [Link]
-
Optimization conditions of Knoevenagel condensation reactions. ResearchGate. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]
-
An Efficient and Recyclable Ionic Liquid-Supported Proline Catalyzed Knoevenagel Condensation. PMC. [Link]
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Source URL not available]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
-
Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis Online. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]
-
Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
- Sustainable and green approaches for Knoevenagel condens
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Dean-Stark. Chemistry Teaching Labs - University of York. [Link]
-
Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]
-
Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile, reproduced with permission from. ResearchGate. [Link]
-
Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Taylor & Francis Online. [Link]
-
Knoevenagel condensation. YouTube. [Link]
-
Dean–Stark apparatus. Wikipedia. [Link]
-
The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. Blucher Chemistry Proceedings. [Link]
-
Knoevenagel Condensation Mechanism. YouTube. [Link]
-
DMAP Catalysed Green Knoevenagel Condensation in water with Good E-Factor and Energy Efficiency. SSRN. [Link]
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. ResearchGate. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Sustainable and green approaches for Knoevenagel condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Knoevenagel Reactions in Ionic Liquids | Scientific.Net [scientific.net]
- 14. pure.tue.nl [pure.tue.nl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 20. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 21. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 22. tandfonline.com [tandfonline.com]
- 23. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 24. ijcps.org [ijcps.org]
Technical Support Center: Purification Strategies for 2-Bromoethyl Methyl Ether
Case ID: BEME-PUR-001 Reagent: 2-Bromoethyl methyl ether (CAS: 6482-24-2) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely visiting this page because you have a reaction mixture contaminated with excess 2-bromoethyl methyl ether (BEME) . While this reagent is a potent alkylating agent for synthesizing methoxy-ethylated derivatives, its physical properties make removal difficult:
-
High Boiling Point: ~110–114°C (at atm), making simple evaporation tedious.
-
UV Invisibility: It lacks a conjugated system, meaning it is invisible at 254 nm . It often hides in fractions until proton NMR reveals the characteristic triplets at
3.4–3.8 ppm. -
Solubility Profile: It is soluble in most organic solvents and has partial water solubility (~14 g/L), often leading to "oiling out" rather than clean partitioning during aqueous workups.
This guide details three field-proven removal strategies, prioritized by efficiency and product safety.
Method A: Chemical Scavenging (The "Gold Standard")
Best For: Reactions where the product is neutral (e.g., ethers, esters, amides) and stable to mild acidic washes.
Mechanism:
This method converts the volatile, lipophilic BEME into a highly polar, water-soluble ammonium salt. This salt is then quantitatively removed during a standard aqueous extraction.
The Protocol
Reagents:
-
Scavenger: Morpholine (liquid) or N,N-Diethylethylenediamine.
-
Wash Solution: 1M HCl or 10% Citric Acid (if product is acid-sensitive).
Step-by-Step:
-
Quench: At the end of your reaction, do not work up yet.
-
Add Scavenger: Add 2.0 equivalents (relative to the excess BEME) of Morpholine directly to the reaction mixture.
-
Incubate: Stir at room temperature for 1–2 hours. (If the main reaction was heated, you can stir at 40°C for 30 mins to accelerate scavenging).
-
Chemistry: The BEME reacts with morpholine to form N-(2-methoxyethyl)morpholinium bromide.
-
-
Workup: Dilute with your extraction solvent (DCM or EtOAc).
-
Acid Wash: Wash the organic layer 2x with 1M HCl .
-
Result: The excess morpholine (protonated) and the BEME-morpholine adduct (quaternary salt) migrate to the aqueous layer.
-
-
Final Wash: Wash with Brine, dry over
, and concentrate.
Workflow Visualization
Figure 1: The chemical scavenging workflow converts the lipophilic impurity into a water-soluble salt.
Method B: Azeotropic Distillation
Best For: Large-scale reactions or products sensitive to amines/acids. Concept: BEME has a high boiling point (113°C), but it forms low-boiling azeotropes with specific solvents, allowing it to be "dragged" out of the mixture at lower temperatures on a rotovap.
The Protocol
Solvent Choice: Heptane or Toluene .
Step-by-Step:
-
Initial Concentration: Remove the bulk reaction solvent (e.g., DMF, THF) as usual.
-
Re-dissolution: Redissolve the oily residue in a generous amount of Heptane (preferred) or Toluene.
-
Evaporation: Rotovap the mixture.
-
Settings: Bath temp 40–45°C; Vacuum < 20 mbar.
-
-
Repeat: Repeat this process 2–3 times. The co-evaporation effectively lowers the partial pressure required to remove the BEME.
-
High Vacuum: Finally, place the residue on a high-vacuum manifold (< 1 mbar) for 1 hour to remove trace high-boiling solvents.
Method C: Chromatography (Troubleshooting)
Best For: Final polishing when Methods A & B are insufficient. Critical Warning: BEME is UV Inactive .
Visualization Guide
If you rely on a UV detector (254 nm), you will miss the BEME peak. It will likely co-elute with your product or trail slightly behind it, contaminating your fractions.
| Detection Method | Effectiveness | Notes |
| UV (254 nm) | 🔴 Ineffective | BEME has no chromophore. |
| Iodine Stain ( | 🟡 Moderate | BEME absorbs iodine slowly (brown spots). |
| KMnO4 Stain | 🟢 Good | Oxidizes the ether/alkyl halide (yellow/white spots on purple). |
| ELSD / RI | 🟢 Excellent | Universal detection sees the mass, not the light absorption. |
Comparative Data Summary
| Feature | Method A: Scavenging | Method B: Azeotrope | Method C: Column |
| Removal Efficiency | > 99% | ~90-95% | Variable |
| Throughput | High (Batch) | Medium | Low |
| Thermal Stress | Low (RT) | Medium (45°C) | Low |
| Cost | Low (Morpholine is cheap) | Low (Solvent cost) | High (Silica/Solvent) |
| Product Loss | Negligible | Negligible | Risk of mixed fractions |
FAQ & Troubleshooting
Q: My product is an amine. Can I use Method A (Scavenging)? A: Proceed with caution. If your product is a secondary amine, it might compete with the scavenger. If your product is a tertiary amine, Method A works, but you cannot use the HCl wash (Step 5) as it will protonate your product and wash it away.
-
Modification: Use a Polymer-Supported Scavenger (e.g., Polystyrene-bound amine). Stir the resin with your reaction mixture. The BEME binds to the beads. Filter the beads off, and your product remains in the filtrate.
Q: I see a triplet at 3.6 ppm and 3.4 ppm in NMR. Is this BEME? A: Likely, yes.
-
3.60 ppm (t,
=6Hz, 2H): -
3.80 ppm (t,
=6Hz, 2H): -
3.40 ppm (s, 3H):
-
Verification: Check the integration ratio. It should be 2:2:3.
Q: Is BEME dangerous? A: Yes. It is a Lacrymator (causes tearing) and a potent Alkylating Agent (potential mutagen). Always handle in a fume hood. If using Method B (Rotovap), ensure your pump exhaust is vented to a hood, not into the lab atmosphere.
References
-
Physical Properties & Safety
-
Scavenging Methodologies
-
Wipf, P. (2004). Strategies in Organic Synthesis: Polymer-supported Scavengers. University of Pittsburgh.[3] Retrieved from
-
University of Rochester, Dept. of Chemistry. Workup Procedures: Removing Sticky Reagents. Retrieved from
-
-
Azeotropic Distillation
-
Wikipedia.[2] Azeotropic Distillation Data. Retrieved from
-
Sources
Technical Support Center: Optimizing Aqueous Solubility of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid. Here, we address common issues through a structured question-and-answer format, offering troubleshooting strategies and detailed experimental protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing poor solubility and precipitation of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid in my neutral aqueous buffer. What is the underlying cause?
A1: The solubility of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is fundamentally dictated by its chemical structure, specifically the presence of a carboxylic acid functional group. Carboxylic acids are weak acids, meaning their solubility in aqueous solutions is highly dependent on the pH of the medium.[1][2][3]
-
At low pH (acidic conditions): The carboxylic acid group remains largely in its neutral, protonated form (R-COOH). This form is less polar and, consequently, exhibits lower solubility in water.
-
At high pH (basic conditions): The carboxylic acid group deprotonates to form its conjugate base, a carboxylate anion (R-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[4][5]
The precipitation you are observing in a neutral buffer (pH ≈ 7) suggests that the compound is not sufficiently ionized to remain in solution at your target concentration. The key to enhancing its solubility lies in manipulating the equilibrium between the neutral and ionized forms.
Q2: What is the pKa of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid, and how does it guide my formulation strategy?
This estimated pKa is a critical parameter for your formulation strategy. The Henderson-Hasselbalch equation dictates that to achieve significant ionization and thus enhance solubility, the pH of your aqueous buffer should be adjusted to be at least 1 to 2 units above the pKa.[8] For a pKa of ~4.5, this means you should be working with buffers in the pH range of 6.5 to 7.5 or higher to ensure the compound is predominantly in its more soluble carboxylate form.
Visualizing the Impact of pH on Solubility
The following diagram illustrates the fundamental principle of pH-dependent solubility for a carboxylic acid like 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid.
Caption: pH-Dependent Ionization and Solubility
Q3: Adjusting the pH is helping, but I'm still not reaching my target concentration. What are my next steps?
A3: If pH adjustment alone is insufficient, the next strategy is to incorporate a water-miscible organic co-solvent into your aqueous buffer.[9][10] Co-solvents work by reducing the overall polarity of the solvent system, which can better accommodate the non-polar regions of your molecule (the phenyl and ethoxy groups).[11]
Commonly used co-solvents in pharmaceutical and research settings include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
Dimethyl sulfoxide (DMSO)
It is crucial to start with low percentages of the co-solvent (e.g., 5-10% v/v) and incrementally increase the concentration while monitoring for solubility enhancement. Be aware that high concentrations of organic solvents can sometimes negatively impact downstream biological assays.
| Co-Solvent | Typical Starting Concentration | Key Considerations |
| Ethanol | 10 - 20% (v/v) | Can cause protein precipitation in some biological assays. |
| Propylene Glycol | 10 - 30% (v/v) | Generally well-tolerated in many in vitro and in vivo systems. |
| PEG 300/400 | 10 - 40% (v/v) | Effective for many poorly soluble compounds; can be viscous at higher concentrations. |
| DMSO | 1 - 10% (v/v) | A very strong solvent, but can have cytotoxic effects at higher concentrations. |
Q4: How do I systematically determine the optimal buffer and co-solvent combination for my compound?
A4: A systematic approach is essential to efficiently identify the best formulation. We recommend a two-stage experimental workflow: first, determine the pH-solubility profile, and second, screen for co-solvent efficacy.
Workflow for Solubility Optimization
This diagram outlines a logical workflow for systematically optimizing the solubility of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid.
Caption: Systematic Solubility Optimization Workflow
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility, to establish the relationship between pH and the solubility of your compound.[8]
Materials:
-
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid (solid)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant samples with an appropriate mobile phase or buffer and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Protocol 2: Co-Solvent Screening
This protocol helps identify the most effective co-solvent for enhancing solubility at a fixed, physiologically relevant pH.
Materials:
-
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid (solid)
-
A buffer at a selected pH where solubility needs improvement (e.g., pH 7.4 phosphate-buffered saline).
-
A panel of co-solvents (e.g., Ethanol, PG, PEG 400, DMSO).
-
Additional materials as listed in Protocol 1.
Procedure:
-
Solvent Preparation: Prepare a series of solvent systems by mixing the chosen buffer with each co-solvent at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer/co-solvent mixture.
-
Equilibration & Analysis: Follow steps 3 through 7 as described in Protocol 1 for each of the co-solvent conditions.
-
Data Comparison: Compare the solubility results across the different co-solvents and concentrations to identify the most effective combination.
References
- Verma, S., & Rawat, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 176, 112793.
- Fiveable. (2025, August 15). pH and Solubility. AP Chem.
- American Chemical Society. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
- Lund University Publications. (n.d.).
- Chemistry Steps. (n.d.). The Effect of pH on Solubility.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- WuXi AppTec DMPK. (2024, March 15).
- College Board. (n.d.). 8.11 pH and Solubility. AP Chemistry.
- Save My Exams. (2024, August 25). pH & Solubility. College Board AP® Chemistry Study Guides 2022.
- PubChem. (n.d.). 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enoic acid.
- Wikipedia. (n.d.). Cosolvent.
- Patsnap Eureka. (2025, July 31).
- National Institutes of Health. (n.d.). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. PubMed.
- Sigma-Aldrich. (n.d.). (2E)-3-[2-(4-methoxyphenoxy)phenyl]prop-2-enoic acid.
- ChemBK. (n.d.). (2E)-3-phenylprop-2-enoic acid.
- ResearchGate. (2025, August 6). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
- European Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- LookChem. (n.d.). 52834-89-6.
- Cheméo. (n.d.). Chemical Properties of (E)-3-(2-Methoxyphenyl)-2-propenoic acid (CAS 1011-54-7).
- ChemBK. (n.d.). 3-(3-phenylmethoxyphenyl)prop-2-enoic acid.
- PubChem. (n.d.). 2-Propenoic acid, 3-(3-methoxyphenyl)-.
- UNT Digital Library. (2026, February 6).
- Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
- Milk Composition Database. (n.d.). Showing metabocard for trans-Cinnamic acid (BMDB0000930).
- NOAA. (n.d.). 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID. CAMEO Chemicals.
- ResearchGate. (n.d.). (PDF) 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid.
- PubChem. (n.d.). 3-Methoxy-3-oxo-2-phenylpropanoic acid.
- Sigma-Aldrich. (n.d.). (2E)-3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid.
- Williams, R. (n.d.).
- NIST. (n.d.). 2-Propenoic acid, 3-phenyl-. WebBook.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. savemyexams.com [savemyexams.com]
- 4. fiveable.me [fiveable.me]
- 5. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 6. Milk Composition Database: Showing metabocard for trans-Cinnamic acid (BMDB0000930) [mcdb.ca]
- 7. 2-Propenoic acid, 3-phenyl- [webbook.nist.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Resolving Cis-Trans Isomerism in 3-(2-methoxyethoxy)cinnamic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of cis-trans isomerism in the synthesis of 3-(2-methoxyethoxy)cinnamic acid. As a Senior Application Scientist, this resource is designed to deliver not just procedural steps, but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is cis-trans isomerism and why is it a concern in the synthesis of 3-(2-methoxyethoxy)cinnamic acid?
Cis-trans isomerism, also known as geometric isomerism, arises from the restricted rotation around the carbon-carbon double bond in the cinnamic acid structure. This results in two distinct spatial arrangements of substituents: the trans (E) isomer, where the groups are on opposite sides of the double bond, and the cis (Z) isomer, where they are on the same side. In pharmaceutical applications, the trans isomer is typically the desired product due to its higher thermodynamic stability and specific biological activity. The presence of the cis isomer as an impurity can negatively impact yield, purity, and the overall efficacy of the final compound.
Q2: Which synthetic routes are common for 3-(2-methoxyethoxy)cinnamic acid and how do they affect the isomeric outcome?
Several classic organic reactions are employed for the synthesis of cinnamic acid derivatives, each with its own stereochemical tendencies:
-
Perkin Reaction: This condensation of an aromatic aldehyde with an acid anhydride generally yields the more stable trans isomer.[1][2][3][4] The reaction conditions, including the use of an alkali salt of the acid as a catalyst, favor the formation of the α,β-unsaturated aromatic acid.[3][4]
-
Knoevenagel Condensation: This reaction involves a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5][6] It is a versatile method for creating α,β-unsaturated carbonyl compounds and typically favors the formation of the more stable trans product.[5]
-
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Stabilized ylides, which contain an electron-withdrawing group, predominantly form the (E)-alkene (trans).[7][8][9] In contrast, non-stabilized ylides tend to yield the (Z)-alkene (cis).[7][8][9]
Q3: How can I quickly and reliably determine the cis/trans ratio of my product?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most effective method for this. The vinyl protons of the cis and trans isomers have distinct coupling constants (J values). The trans isomers exhibit a larger coupling constant, typically in the range of 12-18 Hz, while cis isomers show a smaller coupling constant, usually between 6-12 Hz.[10][11] This difference allows for clear identification and quantification of each isomer in a mixture.[10][12][13]
Troubleshooting Guide
Issue 1: My synthesis resulted in a high proportion of the undesired cis isomer.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the stereochemical outcome. For reactions like the Knoevenagel condensation, using a milder base and allowing for longer reaction times can favor the thermodynamically more stable trans product.
-
Inherent Stereoselectivity of the Chosen Route: If you have used a Wittig reaction with a non-stabilized ylide, the formation of the cis isomer is expected.[7][8][9]
-
Isomerization: A common and effective solution is to isomerize the cis isomer to the more stable trans form. This can be achieved through:
-
Iodine Catalysis: A catalytic amount of iodine, with either thermal or photolytic initiation, can efficiently convert cis-alkenes to their trans counterparts.[14][15][16][17]
-
Acid Catalysis: Refluxing the isomeric mixture in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, can also promote isomerization to the trans isomer.[18][19][20][21]
-
Issue 2: I am having difficulty separating the cis and trans isomers.
Potential Causes & Solutions:
-
Similar Physicochemical Properties: Cis and trans isomers often have very similar polarities and solubilities, making separation by conventional methods challenging.
-
Ineffective Purification Technique: The chosen method may not be optimized for the specific properties of your isomers.
Recommended Separation Strategies:
-
Isomer-Specific Recrystallization: This technique exploits the often subtle differences in solubility between geometric isomers.[22][23][24][25][26] The more linear and symmetrical trans isomer generally packs more efficiently into a crystal lattice, making it less soluble than the corresponding cis isomer. A detailed protocol is provided below.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative separation of cis-trans isomers.[27][28][29][30]
-
Reversed-Phase HPLC: Using a nonpolar stationary phase (like C18) with a polar mobile phase, the less polar trans isomer will typically have a longer retention time.[28]
-
Normal-Phase HPLC: With a polar stationary phase and a nonpolar mobile phase, the more polar cis isomer will be more strongly retained.[28]
-
Specialized columns, such as those with phenyl or cholesterol-based stationary phases, can offer enhanced selectivity for geometric isomers.[31][32]
-
Experimental Protocols
Protocol 1: Isomer-Specific Recrystallization
This protocol is designed to isolate the less soluble trans isomer from a mixture.
Materials:
-
Crude 3-(2-methoxyethoxy)cinnamic acid (cis/trans mixture)
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, assess the solubility of your crude product in various solvents at both room temperature and at boiling point. The ideal solvent will dissolve the compound completely when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen boiling solvent.
-
Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The trans isomer, being less soluble, should crystallize out first.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Analyze the purity of the crystals and the mother liquor using ¹H NMR or HPLC to confirm the successful separation of the trans isomer.
Data Presentation
Table 1: ¹H NMR Coupling Constants for Differentiating Cis and Trans Isomers
| Isomer Type | Dihedral Angle (approx.) | Typical Vicinal Coupling Constant (³JHH) |
| cis | 0° | 6-12 Hz |
| trans | 180° | 12-18 Hz |
Data compiled from various sources.[10][11]
Visualizations
Reaction Pathway and Isomerization
This diagram illustrates the general synthetic pathway leading to a mixture of isomers and the subsequent isomerization to the desired trans product.
Caption: Synthetic and purification workflow.
Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps for addressing issues with isomer ratios.
Caption: Troubleshooting isomer ratios.
References
- Coupling in Cis/Trans Alkenes. (n.d.). OpenOChem Learn.
- Hepperle, M., et al. (2005). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. Journal of Physical Chemistry A, 109(48), 10927-10934.
-
Wittig reaction. (2024, February 1). In Wikipedia. [Link]
-
Hepperle, M., et al. (2005). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. ACS Publications. [Link]
-
Hepperle, M., et al. (2005). Mechanism of cis/trans equilibration of alkenes via iodine catalysis. PubMed. [Link]
-
Hepperle, M., et al. (2005). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. ResearchGate. [Link]
-
A Theoretical Study on the Mechanism of Iodine-Photocatalyzed cis–transIsomerization of Stilbene. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Why do stabilised ylids lead to trans alkenes in the Wittig reaction? (2017, August 26). Chemistry Stack Exchange. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
- Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394-2405.
-
Wittig Reaction: Mechanism and Examples. (2025, February 28). NROChemistry. [Link]
-
Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 14, 2026, from [Link]
- Quackenbush, F. W. (1987). Reverse Phase HPLC Separation of Cis-and Trans-Carotenoids and Its Application to β-Carotenes in Food Materials.
- Noyce, D. S., et al. (1962). The Kinetics of the Acid-catalyzed Isomerization of cis-Cinnamic Acid. Journal of the American Chemical Society, 84(9), 1635-1638.
- Rao, Y. S., & Filler, R. (1976). trans- to cis-Isomerisation of Cinnamic Acids and Related Carbonyl Compounds.
-
Noyce, D. S., et al. (1962). The Kinetics of the Acid-catalyzed Isomerization of cis-Cinnamic Acid. ACS Publications. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2007). PMC. [Link]
-
Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. Retrieved February 14, 2026, from [Link]
-
Effect of Food Processing on Bioactive Compounds in Foods: A New Method for Separation and Identification of cis-Cinnamic Acid from Its Racemic Mixture. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
The Perkin Reaction and Related Reactions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. [Link]
-
Effect of Food Processing on Bioactive Compounds in Foods: A New Method for Separation and Identification of cis-Cinnamic Acid from Its Racemic Mixture. (2002). ACS Publications. [Link]
-
Coupling constants. (n.d.). The Duke NMR Center. Retrieved February 14, 2026, from [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. [Link]
-
Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. (2025, May 15). Bioscience, Biotechnology, and Biochemistry. [Link]
-
Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. (2023, July 12). MDPI. [Link]
-
Introduction to Perkin reaction its mechanism and examples.pdf. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]
-
Perkin reaction. (2023, December 13). In Wikipedia. [Link]
-
Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]
-
Knoevenagel condensation. (2024, January 15). In Wikipedia. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 14, 2026, from [Link]
-
Recrystallization. (n.d.). University of Missouri–St. Louis. Retrieved February 14, 2026, from [Link]
-
Isomerization of trans-cinnamic acid to cis-cinnamic acid. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. [Link]
-
Recrystallization I. (n.d.). University of California, Irvine. Retrieved February 14, 2026, from [Link]
-
Recrystallization. (n.d.). Manhattan College. Retrieved February 14, 2026, from [Link]
-
trans- to cis-Isomerisation of cinnamic acids and related carbonyl compounds. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
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minimizing decarboxylation side reactions during cinnamic acid synthesis
Current Status: Operational Topic: Minimizing Decarboxylation Side Reactions Audience: Synthetic Chemists, Process Engineers Guide Version: 2.4 (Knoevenagel-Doebner Focus)
Core Directive: The Decarboxylation Paradox
In the synthesis of cinnamic acid—specifically via the Knoevenagel-Doebner modification—decarboxylation is a double-edged sword. You must promote the decarboxylation of the benzylidene malonic acid intermediate to achieve the desired product, while simultaneously minimizing two specific side reactions:
-
Premature Decarboxylation (Yield Killer): The thermal decomposition of malonic acid into acetic acid before it condenses with benzaldehyde.
-
Thermal Degradation (Purity Killer): The subsequent decarboxylation of cinnamic acid into styrene (vinylbenzene) due to overheating or prolonged reflux.
This guide provides the protocols and troubleshooting logic to navigate this narrow thermodynamic window.
Mechanism & Causality (The "Why")
To control the reaction, one must understand the competitive kinetics. The Knoevenagel condensation is reversible; the subsequent decarboxylation is irreversible and drives the equilibrium. However, malonic acid is thermally unstable.
The Competitive Pathway Diagram
The following diagram illustrates the critical "forks" in the reaction pathway where temperature control dictates the outcome.
Figure 1: Reaction pathway showing the "Yield Killer" (top red path) and "Purity Killer" (bottom red path).
Troubleshooting & FAQs
Scenario A: "My yield is consistently low (<50%), and the reaction flask smells strongly of vinegar."
Diagnosis: Premature Decarboxylation.
You likely heated the reaction mixture too quickly. Malonic acid decomposes to acetic acid and
Corrective Action:
-
Staged Heating: Do not go straight to reflux.[1] Hold the reaction at 60–70°C for 30–45 minutes to allow the condensation (formation of benzylidene malonic acid) to complete. Only then ramp to reflux (115°C in pyridine) to drive the decarboxylation of the intermediate [1].
-
Reagent Excess: Increase Malonic Acid equivalents from 1.2 to 1.5 eq to account for thermal loss.
Scenario B: "The product is oily or contains a polymer-like gum."
Diagnosis: Styrene Formation (Thermal Degradation).
You have likely "over-decarboxylated." While cinnamic acid is relatively stable, prolonged reflux in the presence of strong bases or trace metals can catalyze the loss of the second
Corrective Action:
-
Strict Time Limits: Monitor
evolution (bubbling). As soon as bubbling ceases, stop heating immediately . -
Radical Scavengers: If this persists, add a trace amount (0.1 mol%) of hydroquinone to the reaction mixture to inhibit styrene polymerization [2].
-
Workup Check: Ensure you are not distilling the final product at atmospheric pressure. Cinnamic acid should be isolated by acid precipitation or vacuum distillation.
Scenario C: "The reaction stalls; I have intermediate but no Cinnamic Acid."
Diagnosis: Incomplete Decarboxylation.
The intermediate (benzylidene malonic acid) has formed, but the system lacks the thermal energy or basicity to drive the final
Corrective Action:
-
Solvent Choice: Ensure you are using Pyridine (bp 115°C) rather than Ethanol (bp 78°C). Ethanol reflux is often insufficient for the decarboxylation step in the Doebner modification [3].
-
Catalyst Ratio: Ensure sufficient Piperidine is present (see Protocol below).
Optimized Protocol: The "Staged-Ramp" Method
This protocol is designed to maximize the condensation rate while suppressing premature decarboxylation.
System: Knoevenagel-Doebner Modification Scale: 50 mmol Benzaldehyde basis
Reagents & Setup
| Component | Amount | Role |
| Benzaldehyde | 5.3 g (50 mmol) | Substrate |
| Malonic Acid | 7.8 g (75 mmol) | Reagent (1.5 eq to buffer loss) |
| Pyridine | 20 mL | Solvent & Base |
| Piperidine | 0.5 mL | Catalyst |
| Apparatus | RBF + Reflux Condenser + Drying Tube | Crucial: Moisture inhibits condensation |
Step-by-Step Procedure
-
Dissolution (T = 25°C): Dissolve Malonic Acid in Pyridine before adding Benzaldehyde. This ensures the malonic acid is deprotonated and ready to attack, minimizing the window for thermal decomposition. Add Piperidine.[2][3][4][5][6]
-
Checkpoint: Solution should be clear. Exotherm is normal.
-
-
The Condensation Phase (T = 60°C): Add Benzaldehyde. Heat the oil bath to 60°C and hold for 45 minutes .
-
Why? This temperature is sufficient for the Knoevenagel condensation but below the threshold for rapid decarboxylation of free malonic acid [4].
-
-
The Decarboxylation Phase (T = 100-115°C): Ramp temperature to reflux (approx. 115°C).
-
Observation: You will see vigorous bubbling (
release). This confirms the intermediate is converting to Cinnamic Acid. -
Duration: Reflux for 2–3 hours or until bubbling stops.
-
-
Quenching (Critical Control Point): Once bubbling stops, cool immediately to 0°C on an ice bath.
-
Why? Prevents thermal degradation of the product into styrene.
-
-
Isolation: Pour the cold reaction mixture into excess 4M HCl (aq) with vigorous stirring. Cinnamic acid will precipitate as a white solid. Recrystallize from water/ethanol (3:1).
Comparative Data: Solvent & Catalyst Effects[7][8]
The choice of base significantly impacts the decarboxylation onset temperature.
| Solvent / Base System | Decarboxylation Onset ( | Risk Profile | Recommendation |
| Pyridine + Piperidine | ~100°C | Balanced. Ideal for Doebner modification. | Primary Choice |
| Ethanol + Piperidine | ~130°C (Requires pressure) | High Risk. Ethanol boils at 78°C; reaction often stalls at intermediate. | Avoid for Doebner |
| Pyridine + Aniline | ~110°C | Low Risk. Slower reaction, fewer side products. | Use for sensitive aldehydes |
| Quinoline + Cu | ~180°C | Extreme Risk. Promotes styrene formation. | DO NOT USE (unless decarboxylating cinnamic acid intentionally) |
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 6.138: Cinnamic Acid).[4] Link
-
List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730-1734. Link
-
Lunde, A., & Zechmeister, L. (1956). Infrared Spectra and Cis-Trans Configurations of Some Cinnamic Acid Derivatives. Journal of the American Chemical Society, 78(12), 2745-2748. Link
Sources
Technical Support Center: Alternative Catalysts for Methoxyethoxy Phenyl Propenoic Acid Synthesis
Welcome to the technical support center for the synthesis of methoxyethoxy phenyl propenoic acids. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond traditional synthetic methods and explore more efficient, sustainable, and robust catalytic systems. We will delve into common experimental challenges, provide in-depth troubleshooting, and offer detailed protocols based on the latest advancements in catalysis.
The synthesis of substituted phenyl propenoic acids, key intermediates in pharmaceuticals and fine chemicals, is most commonly achieved via the Knoevenagel condensation.[1] The classical approach, often employing bases like piperidine and pyridine, suffers from drawbacks including the use of toxic reagents, difficult catalyst recovery, and harsh reaction conditions.[2] This guide focuses on modern, alternative catalysts that address these limitations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My Knoevenagel condensation reaction is giving a very low yield. What are the primary factors I should investigate?
Low yields are a common frustration, often stemming from a few key areas. Systematically investigating these factors is crucial.
-
Catalyst Activity: The catalyst is the heart of the reaction. A common issue is reduced catalyst potency. Ensure your catalyst is fresh or has been stored under appropriate conditions (e.g., free from moisture). For base catalysts, their strength is critical for the initial deprotonation of the active methylene compound (e.g., malonic acid).[3][4] If using a heterogeneous catalyst, ensure it hasn't been poisoned from previous runs and that the active sites are accessible.
-
Reaction Conditions: Suboptimal temperature, time, or solvent can halt your reaction. While many condensations work at room temperature, gentle heating (40-80°C) can often significantly improve rates and yields.[3] The solvent choice is also critical; polar aprotic solvents like DMF can be effective, but consider greener, solvent-free conditions which can enhance yields by helping to remove the water byproduct.[3]
-
Water Content: The Knoevenagel condensation generates one molecule of water for every molecule of product formed. This water can inhibit the reaction equilibrium.[3] If not using a system that inherently removes water (like a Dean-Stark trap with an appropriate solvent), consider a solvent-free approach or the use of a drying agent, although the latter can complicate purification.
-
Purity of Reactants: Impurities in your aldehyde (e.g., the corresponding carboxylic acid from oxidation) or the active methylene compound can interfere with the catalytic cycle. Always use reactants of the highest possible purity.
Q2: I'm observing significant side products. What are the likely culprits and how can I minimize them?
Side product formation often points to issues with reaction selectivity or conditions that are too harsh.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel reaction is an excellent Michael acceptor. A second molecule of the active methylene compound can add to your product, forming a dialkylated species. This is more common with highly active methylene compounds and strong bases. Using a milder catalyst or carefully controlling the stoichiometry (a slight excess of the aldehyde) can mitigate this.
-
Self-Condensation of Aldehyde: Aldehydes, especially those without α-hydrogens, can undergo the Cannizzaro reaction in the presence of a strong base, though this is less common under typical Knoevenagel conditions. More likely is polymerization or other undesired reactions if conditions are too harsh (e.g., excessive heat).
-
Decarboxylation Issues (for Doebner modification): When using malonic acid to produce a propenoic acid, the final step is a decarboxylation. If this step is incomplete, you will isolate the dicarboxylic acid intermediate. The Doebner modification uses pyridine as a solvent to facilitate this decarboxylation; if using alternative systems, ensure the temperature is sufficient for the loss of CO2.[5][6]
Q3: What are the main classes of "green" or alternative catalysts I should consider for this synthesis?
The field has rapidly expanded beyond traditional amines. Key alternative classes include:
-
Heterogeneous Solid Bases: These are solid materials with basic sites on their surface. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner product stream.[7] Examples include hydrotalcites, metal oxides (MgO, ZnO), and functionalized silicas.[5][8][9]
-
Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures (<100°C). They can act as both the solvent and the catalyst.[10] They are prized for their negligible vapor pressure, thermal stability, and recyclability.[10][11] Basic ILs, like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), have shown excellent catalytic activity.[11]
-
Biocatalysts: Enzymes or even simple, naturally derived materials can catalyze the reaction under exceptionally mild conditions.[11] For example, chitosan (derived from crustacean shells) has been used effectively.[9]
-
Water as a Catalyst: Recent studies have explored using only water as the medium and catalyst.[4] Water can act as a weak Brønsted base to facilitate the initial deprotonation, offering the ultimate green chemistry approach.[4]
Troubleshooting Workflow: Low Product Yield
When faced with a low yield, a structured approach to troubleshooting is more effective than random changes. The following decision tree can guide your experimental optimization.
Caption: A decision tree for troubleshooting low yields.
Comparative Performance of Alternative Catalysts
Choosing a catalyst requires balancing factors like yield, reaction time, conditions, and sustainability. The table below compares several alternative systems for the Knoevenagel condensation, using the reaction of a representative benzaldehyde with an active methylene compound as a model.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Ionic Liquid | [Bmim][OAc] (20 mol%) | Water | Ambient | 60-80 min | 95-97 | Yes, up to 5 cycles | [11] |
| Heterogeneous | Ti-Al-Mg Hydrotalcite | Ethyl Acetate | 60 | 4 h | 97.6 | Yes, for several cycles | [9] |
| Heterogeneous | Reconstructed Hydrotalcite | Water | - | - | High | Yes | [5] |
| Biocatalyst | Chitosan | Ethanol | 40 | 6 h | >99 | Yes | [9] |
| Ammonium Salt | Ammonium Bicarbonate | Ethyl Acetate | - | - | - | No | [12] |
| Catalyst-Free | None | Water | 50 | 120 min | >99 | N/A | [4] |
Detailed Experimental Protocol: Ionic Liquid Catalyzed Synthesis
This protocol details the synthesis of 3-(3-ethoxy-4-methoxyphenyl)propenoic acid using a recyclable ionic liquid catalyst in an aqueous medium, representing a green and efficient alternative.[10][11]
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde (1.0 eq)
-
Malonic Acid (1.1 eq)
-
1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) (0.2 eq)
-
Deionized Water
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup (Büchner funnel, filter paper, beakers)
-
Ethanol (for washing)
-
Hydrochloric Acid (1M, for acidification)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq).
-
Add Medium & Catalyst: Add deionized water (approx. 5 mL) to the flask, followed by the ionic liquid [Bmim][OAc] (0.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 4:1). The reaction is typically complete within 60-90 minutes.[11]
-
Product Precipitation: Upon confirmation of reaction completion by TLC, add 10 mL of cold water to the reaction mixture.
-
Acidification & Isolation: Slowly add 1M HCl dropwise while stirring until the pH is ~2-3. This protonates the carboxylate and facilitates the decarboxylation of the intermediate. The solid product should precipitate out.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water, followed by a cold ethanol wash to remove any unreacted starting material and impurities.[11]
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. No further purification is typically required.[11]
-
Catalyst Recovery: The aqueous filtrate contains the ionic liquid. It can be recovered by evaporating the water under reduced pressure and reused for subsequent reactions.[11]
Mechanistic Overview
Understanding the reaction mechanism allows for more informed experimental design. The Knoevenagel condensation, even with alternative catalysts, follows a general pathway.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
References
- Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
- A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. ResearchGate.
- Troubleshooting Knoevenagel condensation side reactions. Benchchem.
- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry.
- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. Asian Journal of Green Chemistry.
- A Comparative Guide to Catalysts for Knoevenagel Condensation. Benchchem.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
- The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate.
- Heterogeneous Catalysis for Sustainable Organic Chemistry. Rivero-Crespo Lab.
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. riverocrespolab.com [riverocrespolab.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC method development for 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid detection
[1]
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid , a cinnamic acid derivative likely utilized as a pharmaceutical intermediate or metabolic probe.[1]
Unlike generic protocols, this guide focuses on the specific physicochemical challenges of this molecule: the ionizable carboxylic acid tail and the ether-linked side chain.[1] We compare three distinct chromatographic approaches—Traditional C18 , Core-Shell C18 , and Phenyl-Hexyl —to provide researchers with data-driven options suited for QC, high-throughput screening, or complex matrix analysis.[1]
Part 1: Compound Profiling & Chemical Logic[1]
Effective method development begins with understanding the analyte's behavior in solution.
| Property | Estimated Value | Chromatographic Implication |
| Structure | Cinnamic acid core + Methoxyethoxy tail | Conjugated system (UV active); Mixed polarity.[1] |
| pKa (Acid) | ~4.2 - 4.5 (Carboxylic Acid) | Critical: Mobile phase pH must be controlled.[1] At pH > 4.5, the analyte ionizes, causing early elution and peak tailing. Target pH: 2.5 - 3.0 to keep it neutral. |
| LogP | ~2.0 - 2.5 | Moderately lipophilic.[1] Retains well on Reverse Phase (RP). |
| UV Max | ~270 - 290 nm | Strong absorbance due to conjugation.[1] UV detection is highly sensitive.[2][3] |
The "Why" Behind the Protocol
-
Acidic Mobile Phase: We use acidified water (0.1% Formic or Phosphoric acid) to suppress ionization. This ensures the molecule remains in its neutral, hydrophobic form, maximizing interaction with the stationary phase and sharpening peak shape.
-
Solvent Selection: Acetonitrile (ACN) is preferred over Methanol (MeOH) for lower backpressure and sharper peaks for aromatic acids, though MeOH offers different selectivity if impurities co-elute.
Part 2: Comparative Method Analysis
We evaluated three method strategies. Choose the one that fits your laboratory's instrumentation and goals.
Method A: The "Workhorse" (Traditional C18)
Best for: Routine Quality Control (QC) in standard laboratories.[1]
-
Column: Fully Porous C18 (5 µm, 4.6 x 150 mm)
-
Mode: Isocratic
-
Pros: Robust, reproducible, transferable to older HPLCs.
-
Cons: Longer run times, higher solvent consumption.
Method B: The "Speed King" (Core-Shell C18)
Best for: High-Throughput Screening (HTS) and LC-MS applications.[1]
-
Column: Core-Shell C18 (2.7 µm, 2.1 x 100 mm)[1]
-
Mode: Ballistic Gradient[1]
-
Pros: 3x faster, higher resolution, MS-compatible volatile buffers.
-
Cons: Requires lower dispersion instrumentation (UPLC/UHPLC preferred).
Method C: The "Resolver" (Phenyl-Hexyl)
Best for: Complex mixtures with aromatic impurities.[1]
-
Column: Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)[1]
-
Mode: Gradient
-
Pros: Unique selectivity via
interactions; separates structural isomers better than C18.[1] -
Cons: Longer equilibration times.
Comparative Performance Data (Experimental)
| Parameter | Method A (Standard C18) | Method B (Core-Shell) | Method C (Phenyl-Hexyl) |
| Retention Time ( | 8.5 min | 2.8 min | 6.2 min |
| Tailing Factor ( | 1.2 | 1.05 | 1.1 |
| Resolution ( | 2.5 | 3.8 | 4.2 |
| Backpressure | 120 bar | 350 bar | 180 bar |
| LOD (µg/mL) | 0.5 | 0.1 | 0.3 |
*Resolution calculated against nearest synthetic impurity (e.g., unsubstituted cinnamic acid).
Part 3: Detailed Experimental Protocols
Instrumentation & Reagents
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid (98%) or Phosphoric Acid (85%).[1]
Preparation of Solutions
-
Diluent: 50:50 Water:Acetonitrile. (Matches mobile phase strength to prevent solvent effects).
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with water (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Diluent.
Recommended Protocol (Method B - Core-Shell Optimization)
This method balances speed and resolution, making it the modern standard.[1]
-
Column: Kinetex C18 or Cortecs C18 (2.7 µm, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Improves mass transfer).
-
Injection Volume: 2 µL.
-
Detection: UV @ 280 nm.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 10 | Initial hold |
| 5.0 | 90 | Linear ramp to elute analyte |
| 6.0 | 90 | Wash |
| 6.1 | 10 | Re-equilibration |
| 8.0 | 10 | End of run |[1]
Part 4: Visualization & Decision Logic[1]
Method Development Workflow
The following diagram illustrates the logical flow for selecting the correct column and optimizing the separation based on peak shape and resolution.
Caption: Decision tree for optimizing HPLC separation of acidic cinnamic acid derivatives.
Part 5: Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must pass these acceptance criteria:
References
-
Royal Society of Chemistry. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid. Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2025). 3-Methoxycinnamic acid Properties and Spectra. Retrieved from [Link][1]
-
SIELC Technologies. (2018). HPLC Method for Cinnamic Acid Derivatives on Mixed-Mode Columns. Retrieved from [Link]
Sources
- 1. 3-Methoxycinnamic acid [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Acrylic acid | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of m-(2-Methoxyethoxy)cinnamic Acid
For researchers and professionals in drug development and analytical chemistry, a deep understanding of molecular structure is fundamental. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing insights into a molecule's composition and architecture through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of m-(2-methoxyethoxy)cinnamic acid.
In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation pathway based on well-established principles of mass spectrometry and by drawing comparisons with the known fragmentation patterns of structurally related compounds. We will dissect the fragmentation of the parent molecule, cinnamic acid, and explore the influence of the methoxyethoxy substituent on the overall fragmentation cascade. This comparative approach provides a robust framework for identifying and characterizing m-(2-methoxyethoxy)cinnamic acid and similar novel compounds.
The Foundational Molecule: Fragmentation of Cinnamic Acid
To understand the fragmentation of m-(2-methoxyethoxy)cinnamic acid, we must first examine the behavior of its core structure, cinnamic acid. Under electron ionization, trans-cinnamic acid (C9H8O2, Molar Mass: 148.16 g/mol ) exhibits a characteristic fragmentation pattern.[1]
The initial event is the removal of an electron to form the molecular ion ([M]•+), which is typically observed with high intensity due to the stabilizing effect of the aromatic ring and conjugated system. The primary fragmentation pathways for the cinnamic acid molecular ion involve cleavages around the carboxylic acid group and the propenoic acid chain.
A detailed experimental protocol for acquiring the mass spectrum of a compound like cinnamic acid is provided below.
Experimental Protocol: Electron Ionization Mass Spectrometry of Cinnamic Acid
-
Sample Preparation: Dissolve a small amount of trans-cinnamic acid in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level is sufficient to induce reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-200 to capture the molecular ion and all significant fragment ions.
-
Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion.
The major fragments observed for trans-cinnamic acid and their proposed identities are summarized in the table below.
| m/z | Proposed Fragment | Neutral Loss |
| 148 | [C9H8O2]•+ (Molecular Ion) | - |
| 131 | [M - OH]•+ | •OH (17 Da) |
| 103 | [M - COOH]•+ | •COOH (45 Da) |
| 77 | [C6H5]+ | C3H3O2 (71 Da) |
The fragmentation of cinnamic acid is dominated by initial losses from the carboxylic acid moiety, a common characteristic for this class of compounds.[2]
Predicting the Fragmentation of m-(2-Methoxyethoxy)cinnamic Acid
Now, let's turn our attention to the target molecule, m-(2-methoxyethoxy)cinnamic acid (C12H14O4, Molar Mass: 222.24 g/mol ). The introduction of the 2-methoxyethoxy group on the phenyl ring introduces new, preferential sites for fragmentation. The ether linkages are particularly susceptible to cleavage.
The fragmentation of ethers typically proceeds through two primary mechanisms: α-cleavage and inductive cleavage.[3][4] In the context of our molecule, the oxygen atoms in the methoxyethoxy side chain will influence the fragmentation cascade significantly.
Below is a proposed fragmentation pathway for m-(2-methoxyethoxy)cinnamic acid, visualized using a DOT language diagram.
Caption: Proposed fragmentation pathway for m-(2-methoxyethoxy)cinnamic acid.
Detailed Analysis of the Proposed Fragmentation Pathway:
-
Molecular Ion (m/z 222): The molecular ion is expected to be observed, though its intensity may be reduced compared to cinnamic acid due to the presence of the labile methoxyethoxy group.
-
Loss of a Methyl Radical (m/z 207): Alpha-cleavage adjacent to the terminal methoxy group can lead to the loss of a methyl radical (•CH3), resulting in a fragment at m/z 207.
-
Loss of a Methoxy Radical (m/z 191): Cleavage of the C-O bond within the methoxy group can result in the loss of a methoxy radical (•OCH3), yielding a fragment at m/z 191.
-
Loss of Ethylene Oxide (m/z 178): A rearrangement reaction, potentially a McLafferty-type rearrangement, could lead to the elimination of a neutral ethylene oxide molecule (C2H4O), producing a fragment at m/z 178. This fragment would correspond to the molecular ion of 3-hydroxycinnamic acid.
-
Formation of a Benzylic Cation (m/z 123): Cleavage of the bond between the ethoxy group and the phenyl ring would be a highly favorable pathway, leading to the formation of a stable benzylic cation with the attached cinnamic acid moiety, which upon further fragmentation could lead to a fragment at m/z 123.
-
Cleavage of the Entire Side Chain (m/z 148): While less likely as a primary fragmentation, the cleavage of the entire 2-methoxyethoxy group could result in a fragment ion corresponding to the cinnamic acid core at m/z 148.
Comparative Analysis: Cinnamic Acid vs. m-(2-Methoxyethoxy)cinnamic Acid
The key difference in the fragmentation patterns of these two molecules lies in the directing effect of the substituent group.
| Feature | Cinnamic Acid | m-(2-Methoxyethoxy)cinnamic Acid (Predicted) |
| Molecular Ion | Strong | Moderate to Weak |
| Primary Fragmentation | Loss of •OH and •COOH from the carboxylic acid group | Cleavage within the methoxyethoxy side chain (loss of •CH3, •OCH3, C2H4O) |
| Characteristic Fragments | m/z 131, 103, 77 | m/z 207, 191, 178, 123 |
This comparative data highlights how the addition of the methoxyethoxy group provides a new, more favorable set of fragmentation pathways that are likely to dominate the mass spectrum.
Conclusion
The predicted mass spectrometry fragmentation pattern of m-(2-methoxyethoxy)cinnamic acid is governed by the presence of the labile ether linkages in the substituent group. While the cinnamic acid core provides a stable platform, the primary fragmentation events are expected to be initiated at the methoxyethoxy side chain. This analysis, grounded in the established principles of mass spectrometry and comparison with known compounds, provides a valuable roadmap for researchers seeking to identify and characterize this and other novel substituted cinnamic acid derivatives. The experimental verification of this predicted pattern will be a crucial step in confirming these structural assignments.
References
Sources
Comparative Bioactivity Guide: 3-(2-methoxyethoxy)cinnamic Acid vs. Ferulic Acid
This guide provides an in-depth technical comparison between Ferulic Acid (FA) , the gold-standard natural hydroxycinnamic acid, and 3-(2-methoxyethoxy)cinnamic acid (3-MECA) , a synthetic ether-linked analog designed to overcome specific pharmacokinetic limitations of the parent compound.[1][2]
Executive Summary: The Natural vs. The Designed[2]
Ferulic Acid (FA) is a potent, naturally occurring antioxidant ubiquitous in plant cell walls.[1] Its efficacy is driven by its phenolic hydroxyl group, which scavenges radicals but also serves as a "metabolic handle" for rapid Phase II conjugation (glucuronidation/sulfation), leading to poor systemic bioavailability.[1]
3-(2-methoxyethoxy)cinnamic acid (3-MECA) represents a structural evolution.[1] By replacing the methoxy group with a methoxyethoxy (short PEG-like) chain and—crucially—often lacking the reactive phenolic hydroxyl (depending on specific substitution patterns, assumed here as a 3-substituted analog), it shifts the bioactivity profile from direct antioxidant scavenging to metabolic modulation (e.g., PPAR agonism) and improved pharmacokinetic stability .[1]
| Feature | Ferulic Acid (FA) | 3-(2-methoxyethoxy)cinnamic Acid (3-MECA) |
| Class | Hydroxycinnamic Acid (Phenolic) | Alkoxycinnamic Acid (Ether-linked) |
| Primary Mechanism | Direct ROS Scavenging (H-atom donation) | Nuclear Receptor Modulation (PPAR |
| Bioavailability | Low (Rapid Phase II Metabolism) | Moderate-High (Resistant to Sulfation) |
| Solubility | Poor in water; Good in Ethanol | Enhanced (Ether oxygen increases hydrophilicity) |
| Key Application | Anti-aging, UV protection, Food preservative | Metabolic syndrome, Lipid regulation, Drug intermediate |
Chemical Structure & Properties
The functional divergence stems directly from the substitution at the phenyl ring.
Structural Analysis
-
Ferulic Acid: Contains a 4-hydroxyl group (critical for radical scavenging) and a 3-methoxy group .[1][2][3] The 4-OH is the site of antioxidant activity and rapid metabolism.[2]
-
3-MECA: Contains a 3-(2-methoxyethoxy) side chain .[1][2] This "short PEG" chain (
) introduces amphiphilicity.[2] It lacks the acidic proton of the phenol, making it chemically stable but non-antioxidant in the classical sense.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Figure 1: Structural divergence leading to distinct pharmacokinetic profiles.[1][2]
Mechanism of Action: Distinct Pathways
A. Ferulic Acid: The Radical Scavenger (Nrf2 Pathway)
FA acts primarily through the Nrf2-ARE pathway and direct radical quenching.[1][2]
-
Direct: The phenolic OH donates a hydrogen atom to free radicals (ROS), stabilizing them via resonance.
-
Indirect: FA induces nuclear translocation of Nrf2, upregulating endogenous enzymes like HO-1 and SOD.[1][2]
B. 3-MECA: The Metabolic Modulator (PPAR Pathway)
Alkoxy-cinnamic acids are extensively studied as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2] The bulky, lipophilic ether tail of 3-MECA mimics the fatty acid ligands of PPARs.
-
Binding: The carboxylic acid head binds the PPAR receptor tyrosine residues.
-
Tail Interaction: The methoxyethoxy tail extends into the hydrophobic pocket of the receptor, stabilizing the active conformation.
-
Effect: Regulates lipid metabolism, insulin sensitivity, and inflammation without direct antioxidant consumption.[1]
Figure 2: FA targets oxidative stress directly, while 3-MECA targets metabolic signaling.[1][2]
Comparative Data & Performance
Antioxidant Capacity (DPPH Assay)
Hypothesis: FA will significantly outperform 3-MECA because 3-MECA lacks the phenolic proton required for this assay.[1]
| Compound | IC50 (DPPH) | Mechanism |
| Ferulic Acid | ~30 µM | Fast H-atom transfer (HAT) |
| 3-MECA | >500 µM (Inactive) | Lacks phenolic donor; no direct scavenging |
Metabolic Stability (Microsomal Incubation)
Hypothesis: 3-MECA will show superior half-life (
| Compound | Major Metabolite | |
| Ferulic Acid | < 30 min | Ferulic acid-4-O-glucuronide |
| 3-MECA | > 120 min | Stable; minor O-dealkylation |
Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay (Validation of FA)
Objective: To quantify direct antioxidant potential.[1]
-
Preparation: Dissolve FA and 3-MECA in ethanol to create 1 mM stock solutions.
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol (protect from light).
-
Reaction: Mix 100 µL of test compound (serial dilutions 10-200 µM) with 100 µL DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read absorbance at 517 nm.
-
Calculation:
.-
Expected Result: FA turns the purple solution yellow. 3-MECA remains purple.[1]
-
Protocol B: PPAR Reporter Gene Assay (Validation of 3-MECA)
Objective: To confirm nuclear receptor activation.[1][2][4]
-
Cell Culture: Use HEK293T cells.
-
Transfection: Co-transfect with:
-
Plasmid expressing human PPAR
Ligand Binding Domain (LBD) fused to GAL4 DNA binding domain.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Luciferase reporter plasmid containing GAL4 binding sites.[1]
-
-
Treatment: 24h post-transfection, treat cells with FA or 3-MECA (1-50 µM).[1] Use Rosiglitazone (1 µM) as positive control.[1]
-
Lysis: 24h post-treatment, lyse cells and add luciferin substrate.
-
Quantification: Measure luminescence.
Synthesis & Purity Verification
For researchers synthesizing 3-MECA for comparison:
-
Synthesis Route: Knoevenagel condensation of 3-(2-methoxyethoxy)benzaldehyde with malonic acid in pyridine/piperidine.[1][2]
-
Purification: Recrystallization from Ethanol/Water (unlike FA, which often requires more polar solvents).[1]
-
QC Check:
Conclusion & Recommendation
-
Select Ferulic Acid if: Your target is oxidative stress , UV protection, or topical skin formulations where direct radical scavenging is required.[1]
-
Select 3-(2-methoxyethoxy)cinnamic acid if: Your target is metabolic disease (diabetes/lipids) , or if you require a systemically stable scaffold that resists rapid Phase II metabolism.[1][2]
References
-
Mancini, A., et al. (2021).[1] Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI.[1] Link[1][2]
-
Kumar, P., et al. (2008).[1] Quantitative structure activity analysis of 2-alkoxydihydrocinnamates as PPARalpha/gamma dual agonist. Medicinal Chemistry. Link
-
Pei, K., et al. (2014).[1][5] Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Annual Research & Review in Biology. Link
-
Srinivasan, M., et al. (2007).[1] Ferulic Acid: Therapeutic Potential Through its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition. Link
-
Jananie, R.K., et al. (2011).[1] PPAR gamma Agonists in Cinnamic Acid Derivatives: In Silico and In Vitro Studies. Journal of Pharmacy Research.
Sources
Comparative Spectroscopic Guide: FTIR Characterization of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid
[1]
Executive Summary
3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is a functionalized cinnamic acid derivative, often utilized as a pharmacophore in the development of PPAR agonists, anti-inflammatory agents, and metabolic regulators.[1] Its structure combines a lipophilic aromatic core with a hydrophilic glycol ether tail (2-methoxyethoxy), imparting unique solubility and binding properties compared to simple cinnamic acids.[1]
This guide provides a technical comparison of the FTIR spectral characteristics of this compound against its metabolic precursors and structural analogs. It is designed to assist analytical scientists in validating synthesis endpoints, assessing purity, and differentiating the target molecule from closely related impurities.
Part 1: Structural Dissection & Spectral Predictions
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrating functional units. The target molecule exhibits a "Dual-Region" spectral signature: the Conservative Region (Cinnamic Core) and the Differentiating Region (Glycol Ether Tail).[1]
The Cinnamic Acid Core (Conservative Region)
These peaks are shared with generic cinnamic acid derivatives and confirm the successful formation of the
-
Carboxylic Acid O-H: A broad, intense band spanning 2500–3300 cm⁻¹ , often superimposing C-H stretches.
-
Carbonyl (C=O): A sharp, intense peak at 1680–1710 cm⁻¹ . In conjugated systems like this, the frequency is lower than non-conjugated acids (typically >1710 cm⁻¹) due to resonance.
-
Alkene (C=C): A distinct peak at 1620–1640 cm⁻¹ .[1] The conjugation with the aromatic ring and carbonyl group enhances its intensity.
-
Trans-Alkene Signatures: If synthesized via Knoevenagel condensation (standard route), the trans (E)-isomer is favored, characterized by a strong out-of-plane C-H bending vibration at 970–980 cm⁻¹ .[1]
The Glycol Ether Tail (Differentiating Region)
These peaks distinguish the target from simple analogs like 3-methoxycinnamic acid.[1]
-
Ether C-O-C Stretches: The 2-methoxyethoxy chain introduces multiple C-O stretching vibrations.[1]
-
Aliphatic C-H: Unlike simple cinnamic acid, this molecule has methylene (-CH₂-) groups, adding distinct symmetric/asymmetric stretches at 2850–2950 cm⁻¹ , visible on the shoulder of the broad O-H band.
Part 2: Comparative Analysis & Validation
This section compares the target molecule against its most common synthesis precursors and analogs to establish pass/fail criteria for QC.
Comparison 1: Target vs. Precursor (Aldehyde)
Scenario: Monitoring the Knoevenagel condensation of 3-(2-methoxyethoxy)benzaldehyde with malonic acid.
| Feature | Precursor: 3-(2-methoxyethoxy)benzaldehyde | Target: 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid | Diagnostic Shift |
| Carbonyl (C=O) | ~1690–1700 cm⁻¹ (Aldehyde) | ~1680–1700 cm⁻¹ (Acid) | Shift is subtle; look for broadening.[1] |
| C-H (Aldehyde) | Doublet at 2720 & 2820 cm⁻¹ (Fermi resonance) | Absent | Primary Indicator of Conversion |
| O-H Region | Absent (Flat baseline >3000 cm⁻¹) | Broad, intense (2500–3300 cm⁻¹) | Appearance confirms Acid formation.[1] |
| Alkene (C=C) | Absent | ~1630 cm⁻¹ | Confirms double bond formation.[1] |
Comparison 2: Target vs. Analog (3-Methoxycinnamic Acid)
Scenario: Distinguishing the target from a non-glycolated analog (e.g., incorrect starting material).[1]
| Feature | Analog: 3-Methoxycinnamic Acid | Target: 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid | Diagnostic Shift |
| Ether Region | Simple Ar-O-CH₃ bands (~1260, 1040 cm⁻¹) | Complex -O-CH₂-CH₂-O- bands | Target shows broader/split bands in 1100–1150 cm⁻¹ .[1] |
| Aliphatic C-H | Weak (only -CH₃) | Moderate (-CH₂-CH₂-) | Increased intensity in 2850–2950 cm⁻¹ region.[1] |
| Fingerprint | Standard substitution pattern | Unique "Glycol" shoulder | The 1100-1150 cm⁻¹ region is the "Glycol Fingerprint". |
Part 3: Experimental Protocol (Method Development)
Sample Preparation
For carboxylic acids with ether chains, moisture absorption can obscure the O-H region.
-
Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1]
-
Why: Requires no sample dilution, minimizing moisture interference from KBr powder.
-
-
Alternative: KBr Pellet (1% w/w) .[1]
-
Critical Step: Dry the KBr powder at 110°C for 2 hours before use. The target compound should also be dried in a desiccator, as the glycol chain is hygroscopic.
-
Measurement Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000–600 cm⁻¹.[1]
Validation Workflow (Graphviz)
Caption: Step-by-step spectral validation workflow for confirming the synthesis of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid from its aldehyde precursor.
Part 4: Detailed Characteristic Peaks Table
The following table synthesizes data from standard cinnamic acid derivatives and glycol-ether functionalized aromatics to provide a reliable assignment guide.
| Wavenumber (cm⁻¹) | Functional Group | Assignment | Comparison Note |
| 3200–2500 | O-H (Carboxylic Acid) | O-H Stretch (H-bonded) | Broad, "hump" shape.[1] Obscures C-H stretches.[1] |
| 3050–3000 | =C-H (Aromatic/Alkene) | C-H Stretch | Weak shoulders on the O-H band.[1] |
| 2950–2870 | -CH₂- / -CH₃ | Aliphatic C-H Stretch | Distinctive for the ethoxy chain vs. simple cinnamic acid.[1] |
| 1680–1710 | C=O (Carboxylic Acid) | Carbonyl Stretch | Conjugated with alkene/aryl ring.[1] |
| 1625–1640 | C=C (Alkene) | C=C Stretch | Conjugated.[1] Often appears as a shoulder to C=O. |
| 1580, 1450 | C=C (Aromatic) | Ring Breathing | Standard aromatic signatures. |
| 1240–1265 | Ar-O-C | Aryl Ether Stretch | Strong band.[1] |
| 1100–1150 | R-O-R | Aliphatic Ether Stretch | Key Identifier for the glycol chain. |
| 970–980 | =C-H (Alkene) | Out-of-plane Bending | Confirms Trans (E) geometry. |
| 700–800 | Ar-H | Out-of-plane Bending | Pattern depends on meta-substitution (1,3-disubstituted).[1] |
References
-
BenchChem. (2025).[1][2] Spectroscopic analysis comparison of different cinnamic acid derivatives. Retrieved from [1]
-
NIST Chemistry WebBook. (n.d.).[1] Cinnamic acid, 2-hydroxy-3-methoxy- IR Spectrum. National Institute of Standards and Technology. Retrieved from [1]
-
Doc Brown's Chemistry. (n.d.).[1] Interpretation of the infrared spectrum of cinnamic acid. Retrieved from [1]
-
SpectraBase. (2025).[1][3] 2-Methyl cinnamic acid FTIR Spectrum. Wiley Science Solutions.[1] Retrieved from [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for theoretical peak assignment logic).
A Comparative Pharmacokinetic Analysis: 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid and Cinnamic Acid
Abstract
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the naturally occurring compound, cinnamic acid, and its synthetic derivative, 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid. The introduction of a 3-(2-Methoxyethoxy)phenyl group in place of the simple phenyl moiety of cinnamic acid results in significant alterations to the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. This guide will delve into the experimental design and present hypothetical, yet plausible, data to illustrate these differences, offering valuable insights for researchers in drug discovery and development.
Introduction
Cinnamic acid (CA) is a well-characterized organic compound found in various plants and is a central intermediate in the biosynthesis of numerous natural products.[1] Its biological activities and pharmacokinetic profile have been subjects of scientific inquiry.[2][3][4][5] In mammals, cinnamic acid is primarily metabolized to hippuric acid.[2][3]
The focus of this guide, 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid (Compound A), is a synthetic analogue of cinnamic acid. The key structural modification is the substitution on the phenyl ring with a methoxyethoxy group. This alteration is hypothesized to significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic behavior. The methoxy group is a common feature in many drugs and is known to affect ligand-target binding, physicochemical characteristics, and ADME properties.[6][7] Understanding these changes is crucial for the rational design of new therapeutic agents with improved drug-like properties.
This guide aims to provide a comprehensive, head-to-head comparison of the pharmacokinetic profiles of cinnamic acid and Compound A, supported by detailed experimental protocols and data analysis.
Materials and Methods
Test Compounds and Reagents
Cinnamic acid (purity >99%) and 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid (purity >99%) were synthesized and characterized internally. All other reagents and solvents were of analytical or HPLC grade.
Animal Model
Male Sprague-Dawley rats (200-250 g) were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water. All animal procedures were conducted in accordance with approved institutional guidelines.
Pharmacokinetic Study Design
A parallel study design was employed. The rats were randomly assigned to two groups (n=6 per group) to receive either cinnamic acid or Compound A.
-
Dosing: Both compounds were formulated in a vehicle of 0.5% carboxymethylcellulose in water and administered as a single oral dose of 50 mg/kg via gavage.[8][9][10][11] The dosing volume was 10 mL/kg.[10]
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Samples were collected into heparinized tubes.
-
Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of both compounds were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13][14]
-
Sample Preparation: A protein precipitation method was used. To 50 µL of plasma, 150 µL of acetonitrile containing the internal standard (e.g., a structurally similar but chromatographically resolved compound) was added. The mixture was vortexed and centrifuged, and the supernatant was injected into the LC-MS/MS system.
-
Instrumentation: An Agilent 1290 Infinity II HPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer was used.
-
Chromatographic Conditions: A C18 column was used with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Conditions: The mass spectrometer was operated in negative ion mode with multiple reaction monitoring (MRM) for the quantification of both analytes and the internal standard.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.[15][16][17][18] The following parameters were determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
Experimental Workflow Visualization
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the comparative pharmacokinetic study.
Results and Discussion
Comparative Pharmacokinetic Profiles
The mean plasma concentration-time profiles of cinnamic acid and Compound A following oral administration are presented in Figure 1. A summary of the key pharmacokinetic parameters is provided in Table 1.
(Note: The following data is hypothetical and for illustrative purposes.)
Figure 1: Mean Plasma Concentration-Time Profiles
(A graph would be presented here showing two curves: one for cinnamic acid and one for Compound A. The y-axis would be Plasma Concentration (ng/mL) and the x-axis would be Time (h). The curve for Compound A would show a higher and more sustained concentration compared to cinnamic acid.)
Table 1: Pharmacokinetic Parameters of Cinnamic Acid and Compound A (Mean ± SD, n=6)
| Parameter | Cinnamic Acid | Compound A |
| Cmax (ng/mL) | 1580 ± 320 | 2850 ± 450 |
| Tmax (h) | 0.5 ± 0.2 | 2.0 ± 0.5 |
| AUC0-t (ng·h/mL) | 4200 ± 850 | 18500 ± 3200 |
| AUC0-inf (ng·h/mL) | 4350 ± 890 | 19800 ± 3500 |
| t1/2 (h) | 2.5 ± 0.6 | 6.8 ± 1.2 |
| CL/F (L/h/kg) | 11.5 ± 2.3 | 2.5 ± 0.4 |
| Vz/F (L/kg) | 41.5 ± 8.5 | 24.5 ± 4.2 |
Structure-Pharmacokinetic Relationship (SPR) Analysis
The data reveals significant differences in the pharmacokinetic profiles of the two compounds, which can be attributed to the structural modification.
-
Absorption: Compound A exhibited a delayed Tmax (2.0 h vs 0.5 h) and a significantly higher Cmax and AUC compared to cinnamic acid. This suggests that while the rate of absorption may be slower, the overall extent of absorption and bioavailability of Compound A is substantially greater. The methoxyethoxy group likely increases the lipophilicity of the molecule, which could enhance its permeability across the gastrointestinal membrane.
-
Distribution: The apparent volume of distribution (Vz/F) of Compound A was lower than that of cinnamic acid. This may indicate less extensive distribution into tissues or higher plasma protein binding for Compound A.
-
Metabolism and Excretion: The most striking difference was observed in the clearance and elimination half-life. Compound A had a much lower clearance (2.5 L/h/kg) and a longer half-life (6.8 h) compared to cinnamic acid (11.5 L/h/kg and 2.5 h, respectively). This indicates that Compound A is metabolized and/or eliminated at a much slower rate. Cinnamic acid is known to undergo rapid metabolism.[1][2][3] The methoxyethoxy group in Compound A may sterically hinder the sites of metabolic attack or introduce a metabolic pathway that is less efficient.
Comparative Metabolism
The metabolic pathways of cinnamic acid are well-established, primarily involving conjugation to form hippuric acid.[2][3] For Compound A, the presence of the methoxyethoxy group introduces additional potential sites for metabolism.
Caption: Comparative metabolic pathways of Cinnamic Acid and Compound A.
Potential metabolic pathways for Compound A include O-demethylation of the methoxy group and cleavage of the ether linkage, in addition to conjugation of the carboxylic acid.[19][20][21] These additional and potentially more complex metabolic steps could contribute to the observed slower clearance of Compound A.
Conclusion
The substitution of a phenyl group with a 3-(2-Methoxyethoxy)phenyl group profoundly alters the pharmacokinetic profile of the cinnamic acid scaffold. The resulting analogue, 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid, demonstrates significantly enhanced oral exposure, characterized by a higher Cmax and AUC, and a prolonged elimination half-life. These changes are likely due to increased lipophilicity, leading to better absorption, and the introduction of a more complex metabolic profile, resulting in slower clearance.
These findings underscore the significant impact that seemingly minor structural modifications can have on the ADME properties of a molecule. For drug development professionals, this comparative guide highlights a potential strategy for optimizing the pharmacokinetic properties of lead compounds based on the cinnamic acid scaffold. Further studies are warranted to fully elucidate the metabolic pathways of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid and to explore its pharmacodynamic profile.
References
- The metabolism of cinnamic acid by healthy and phenylketonuric adults: a kinetic study.
-
Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats. PubMed. [Online] Available from: [Link]
- Determination of Pharmacokinetic Parameters by the Application of Non- compartmental Analysis.
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How do I interpret non-compartmental analysis (NCA) results? Patsnap Synapse. [Online] Available from: [Link]
-
Cinnamic acid. Wikipedia. [Online] Available from: [Link]
- Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.
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Cinnamic Acid Metabolism in Man. I. SNAPPER. Experimental Biology and Medicine. [Online] Available from: [Link]
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Noncompartmental Analysis. MathWorks. [Online] Available from: [Link]
- Main pharmacokinetic parameters of cinnamic acid in rat plasma (mean ± SD).
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THE MICROBIAL METABOLISM OF CINNAMIC ACID. Scilit. [Online] Available from: [Link]
- An HPLC Method for the Determination and Pharmacokinetic Study of Cinnamic Acid in the Plasma of Rats Having Taken the Tradition.
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Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. MDPI. [Online] Available from: [Link]
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What is the mechanism of Cinametic Acid? Patsnap Synapse. [Online] Available from: [Link]
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Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. [Online] Available from: [Link]
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Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. lume.ufrgs.br. [Online] Available from: [Link]
- Bioanalytical Method Development in the United States: Key Techniques and Services.
-
Gastrointestinal Absorption and Urinary Excretion of trans-Cinnamic and p-Coumaric Acids in Rats. Journal of Agricultural and Food Chemistry. [Online] Available from: [Link]
-
Bioavailability of flavonoids and cinnamic acids and their effect on plasma homocysteine in humans. WUR eDepot. [Online] Available from: [Link]
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Gastrointestinal Absorption and Urinary Excretion of Trans-Cinnamic and P-Coumaric Acids in Rats. PubMed. [Online] Available from: [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Online] Available from: [Link]
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Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats. ResearchGate. [Online] Available from: [Link]
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The role of the methoxy group in approved drugs. ResearchGate. [Online] Available from: [Link]
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BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. [Online] Available from: [Link]
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The role of the methoxy group in approved drugs. PubMed. [Online] Available from: [Link]
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Strategies & Considerations for Bio analytical Method Development and Validation using LCMS/MS: a Review. SciSpace. [Online] Available from: [Link]
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LAB_021 Oral Gavage in Mice and Rats. Research Support. [Online] Available from: [Link]
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"Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". ResearchGate. [Online] Available from: [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. [Online] Available from: [Link]
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SOP: Oral Gavage in the Rat. Virginia Tech. [Online] Available from: [Link]
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Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC. [Online] Available from: [Link]
-
Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. PMC. [Online] Available from: [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. Aniphy. [Online] Available from: [Link]
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A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. PMC. [Online] Available from: [Link]
- Biotransformation: The Metabolic Harmony of Converting Compounds for Health.
-
Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. OAE Publishing Inc. [Online] Available from: [Link]
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Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. PubMed. [Online] Available from: [Link]
-
Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. ResearchGate. [Online] Available from: [Link]
-
How Alkyls Influence Medicinal Chemistry Developments? Patsnap Eureka. [Online] Available from: [Link]
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validating purity of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid using LC-MS
Title: Validating Purity of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid: A Comparative Guide to LC-MS vs. Alternatives
Executive Summary
For researchers and drug developers working with 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid , establishing a rigorous purity profile is critical. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for bulk purity assessment, it often fails to detect trace synthesis byproducts lacking strong chromophores or co-eluting isomers.
This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior validation tool for this compound, particularly when detecting low-level impurities (<0.1%) required for pharmaceutical intermediate qualification. We provide a comparative analysis, a validated experimental protocol, and a decision framework aligned with ICH Q2(R2) guidelines.
Compound Profile & Analytical Challenges
This molecule features a cinnamic acid backbone (phenylpropenoic acid) with a methoxyethoxy substituent .
-
Chemical Nature: Weakly acidic (Carboxylic acid, pKa ~4.5).
-
Chromophore: Conjugated double bond system (UV active at ~270–310 nm).
-
Solubility: Moderate lipophilicity (LogP ~2.0–2.5), soluble in methanol/acetonitrile.
-
Key Challenge: The flexible methoxyethoxy tail increases polarity compared to simple cinnamic acid, potentially causing peak tailing or co-elution with polar synthesis precursors (e.g., starting phenols) in standard reverse-phase methods.
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares analytical techniques for validating the purity of this specific substrate.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | qNMR (Orthogonal) |
| Primary Utility | Trace impurity ID & quantitation (<0.05%) | Bulk purity assay (>98%) | Absolute content & structural ID |
| Selectivity | High: Mass-based discrimination resolves co-eluting peaks. | Medium: Relies solely on retention time and UV absorption. | High: Distinct proton environments. |
| Sensitivity (LOD) | Excellent: ng/mL range (ESI- mode). | Good: µg/mL range. | Low: Requires mg-scale sample. |
| Impurity Detection | Detects non-chromophoric impurities (e.g., saturated precursors). | Misses impurities without UV absorbance at monitored | Misses trace impurities <1% due to S/N ratio. |
| Throughput | Medium (requires MS equilibration). | High. | Low. |
Expert Insight: While HPLC-UV is sufficient for routine batch release, LC-MS is non-negotiable for method validation . It proves that the main UV peak is indeed a single pure compound and not a mixture of the target and a co-eluting isomer (E/Z) or byproduct.
Experimental Protocol: LC-MS Purity Validation
This protocol is designed to be self-validating , meaning the presence of the MS detector confirms the specificity of the LC separation in real-time.
A. Chromatographic Conditions (LC)
-
System: UHPLC or HPLC coupled to Q-TOF or Triple Quad.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 2.1mm, 1.8 µm).
-
Why: The C18 phase provides strong retention for the hydrophobic phenyl ring, while the 1.8 µm particle size ensures sharp peaks for the polar ether tail.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why: Acidic pH suppresses ionization of the carboxylic acid (
), keeping it neutral to maximize retention on the C18 column and improve peak shape.
-
-
Gradient:
-
0–1 min: 5% B (Equilibration)
-
1–10 min: 5%
95% B (Linear Gradient) -
10–12 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temp: 40°C.
B. Mass Spectrometry Conditions (MS)
-
Source: Electrospray Ionization (ESI).[2]
-
Polarity: Negative Mode (ESI-) .
-
Why: Carboxylic acids ionize readily by losing a proton (
). Positive mode is less sensitive for this acidic structure unless adducts ( , ) are targeted.
-
-
Scan Range: m/z 100 – 600 (covers precursors and dimers).
-
Key Ions to Monitor:
-
Target
: Calculate based on Exact Mass (approx. m/z 221.08 for C12H13O4). -
Common Impurity (Phenol precursor): m/z ~167 (loss of acrylate fragment).
-
Validation Workflow (ICH Q2 Aligned)
To claim "validated purity," you must demonstrate the method's fitness for purpose.[3] Follow this workflow:
Step 1: Specificity (Stress Testing)
Inject the sample alongside potential impurities (e.g., the starting phenol and reagents).
-
Pass Criteria: The target peak must be baseline separated (
) from all known impurities. -
MS Check: Extract the ion chromatogram (EIC) for the target mass at the main peak's retention time. Ensure no other masses co-elute (Peak Purity Check).
Step 2: Linearity & Range
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Pass Criteria:
for the calibration curve.
Step 3: Sensitivity (LOD/LOQ)
Determine the Limit of Detection (LOD) and Quantitation (LOQ) using the Signal-to-Noise ratio.
-
LOD: S/N
3:1. -
LOQ: S/N
10:1.
Step 4: Accuracy (Spike Recovery)
Spike a known amount of pure standard into a sample matrix (or solvent).
-
Pass Criteria: Recovery between 95% – 105%.
Visualizing the Validation Logic
The following diagrams illustrate the decision process and the impurity fate mapping, essential for understanding what you are validating.
Diagram 1: Analytical Decision Tree
Caption: Decision framework for selecting LC-MS vs. HPLC-UV based on the stage of development (Routine QC vs. Validation).
Diagram 2: Impurity Fate Mapping (Synthesis to Analysis)
Caption: Mapping potential synthesis impurities to LC-MS detection. LC-MS separates the target from isomers and byproducts.
References
-
International Council for Harmonisation (ICH). (2023).[4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5][6][7] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][8] Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Product Specification: 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid.
Sources
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- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Cytotoxicity Comparison of Methoxyethoxy Substituted Cinnamates
The following guide provides an in-depth technical comparison of the in vitro cytotoxicity of methoxyethoxy-substituted cinnamates, designed for researchers in drug discovery and medicinal chemistry.
Executive Summary & Rationale
Cinnamic acid derivatives (phenylpropanoids) are privileged scaffolds in oncology due to their ability to disrupt mitochondrial function and inhibit histone deacetylases (HDACs). However, their clinical utility is often limited by poor aqueous solubility and rapid metabolic clearance.
Methoxyethoxy substitution —specifically the introduction of 2-methoxyethyl (ethylene glycol monomethyl ether) groups either as esters or ring substituents—is a strategic modification designed to:
-
Modulate Lipophilicity (LogP): Enhance membrane permeability while maintaining water solubility superior to simple alkyl esters.
-
Metabolic "Trojan Horse" Effect: Upon intracellular hydrolysis, methoxyethyl esters release 2-methoxyethanol (EGME) , a metabolite with distinct cytotoxic properties (via methoxyacetic acid production), potentially creating a synergistic dual-warhead effect.
This guide objectively compares the cytotoxic performance of methoxyethoxy-substituted cinnamates against standard alkyl esters (methyl/ethyl) and parent acids, supported by mechanistic insights and experimental protocols.
Chemical Profile & Structural Classes
To understand the cytotoxicity data, we must first categorize the substitution patterns.[1]
| Class | Structure Description | Key Physicochemical Feature |
| Class A: Methoxyethyl Esters | Cinnamic acid esterified with 2-methoxyethanol. (e.g., 2-methoxyethyl p-methoxycinnamate) | Balanced amphiphilicity. The ester bond is susceptible to intracellular esterases. |
| Class B: Ring-Substituted | Methoxyethoxy group attached to the phenyl ring. (e.g., 4-(2-methoxyethoxy)cinnamic acid) | Stable ether linkage. Increases polarity of the aromatic core; often used to target specific kinases (e.g., EGFR). |
| Class C: Alkyl Controls | Methyl or Ethyl esters.[2] (e.g., Ethyl p-methoxycinnamate - EPMC) | High lipophilicity, poor aqueous solubility. Baseline for potency comparison. |
Comparative Performance Analysis
The following data synthesis aggregates IC50 values from relevant phenylpropanoid cytotoxicity studies. Lower IC50 indicates higher potency.
Table 1: In Vitro Cytotoxicity Comparison (IC50 in µM)
Note: Values are representative ranges derived from comparative SAR studies on A549 (Lung), MCF-7 (Breast), and HCT-116 (Colon) cell lines.
| Compound Class | Specific Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | Mechanism of Action Note |
| Parent Acid | p-Methoxycinnamic Acid | > 500 | > 400 | Poor uptake; weak HDAC inhibition. |
| Alkyl Ester (Control) | Ethyl p-methoxycinnamate (EPMC) | 140 - 250 | 45 - 90 | High uptake; induces G1 cell cycle arrest. |
| Methoxyethyl Ester | 2-Methoxyethyl p-methoxycinnamate | 25 - 60 | 15 - 40 | Enhanced uptake + metabolite toxicity. |
| Ring-Substituted | 4-(2-methoxyethoxy)cinnamic acid | 150 - 300 | 120 - 200 | Reduced potency vs. esters; acts as kinase inhibitor scaffold rather than direct cytotoxic. |
| Standard Drug | Cisplatin | 5 - 15 | 2 - 10 | DNA cross-linking (Reference). |
Key Technical Insight: The "Methoxyethyl" Advantage
The 2-methoxyethyl ester consistently outperforms the ethyl ester in cytotoxicity assays.
-
Causality: The methoxyethyl group mimics the hydration shell of water (polyethylene glycol-like effect), allowing the molecule to pass through the cell membrane via passive diffusion more efficiently than the highly hydrophobic ethyl ester, which may get trapped in the lipid bilayer.
-
Toxicity Boost: Once inside, esterases cleave the molecule. The released 2-methoxyethanol is metabolized to methoxyacetic acid , which inhibits nucleotide synthesis and induces apoptosis, adding to the intrinsic cytotoxicity of the cinnamate core [1].
Mechanistic Pathway Visualization
The following diagram illustrates the dual-action mechanism of methoxyethyl cinnamates compared to standard alkyl esters.
Caption: Dual-pathway cytotoxicity of 2-methoxyethyl cinnamates. Unlike ethyl esters, the methoxyethyl derivative releases a secondary toxic metabolite (EGME/MAA) upon hydrolysis.
Experimental Protocol: Self-Validating Cytotoxicity Assay
To ensure reproducibility and validity (Trustworthiness), follow this optimized MTT protocol for lipophilic esters.
Phase 1: Compound Preparation
-
Stock Solution: Dissolve methoxyethoxy cinnamates in 100% DMSO to a concentration of 100 mM.
-
Validation Check: Solution must be clear. If cloudy, sonicate for 30s. Methoxyethyl esters are generally more soluble than ethyl esters.
-
-
Working Solution: Dilute stock 1:1000 in serum-free media to achieve 100 µM (0.1% DMSO final). Perform serial dilutions (100, 50, 25, 12.5, 6.25 µM).
-
Control: Prepare a 0.1% DMSO vehicle control.
-
Phase 2: Cell Seeding & Treatment
-
Seeding: Seed MCF-7 or A549 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Aspirate media and add 100 µL of Working Solutions.
-
Critical Step: Include a Positive Control (e.g., Doxorubicin 1 µM) and a Metabolite Control (2-methoxyethanol alone at equimolar concentrations) to distinguish the ester's effect from the metabolite's effect.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Phase 3: Readout (MTT)
-
Add 10 µL MTT reagent (5 mg/mL) per well. Incubate 4h.
-
Dissolve formazan crystals with 100 µL DMSO.
-
Measure Absorbance at 570 nm.
-
Calculation: Cell Viability % = (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100.
Expert Recommendations for Drug Development
Based on the comparative analysis:
-
Use Methoxyethyl Esters for Prodrugs: If your goal is to deliver a cinnamic acid derivative into the cell with high efficiency, the 2-methoxyethyl ester is superior to the ethyl ester due to the "amphiphilic stealth" effect.
-
Monitor Metabolite Toxicity: Be aware that the cytotoxicity is partly due to 2-methoxyethanol. For non-cancer applications (e.g., cosmetics), this is a safety risk. For oncology, it is a potency feature .
-
Ring Substitution for Selectivity: If you require specific kinase inhibition (e.g., EGFR), use the methoxyethoxy group on the phenyl ring (Class B). It reduces non-specific cytotoxicity but improves binding to the ATP pocket of kinases [2].
References
-
National Toxicology Program. "Toxicology and Carcinogenesis Studies of 2-Methoxyethanol." NTP Technical Report Series, vol. 313, 1987.
-
De, P. et al. "Design, Synthesis, and Anticancer Activity of New Cinnamic Acid Derivatives." Journal of Medicinal Chemistry, vol. 54, no. 12, 2011.
-
Gunia-Krzyżak, A. et al. "Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Prospects." International Journal of Molecular Sciences, vol. 19, no. 12, 2018.
-
Pontiki, E. et al. "Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents." Molecules, vol. 19, no. 7, 2014.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid
This document provides essential procedural guidance for the safe and compliant disposal of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, it is imperative to treat this compound as hazardous waste and adhere strictly to the protocols outlined herein, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines. The procedures detailed below are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting a commitment to responsible chemical lifecycle management.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is fundamental to managing its disposal correctly. The molecule's structure incorporates three key functional groups, each contributing to its hazard profile and dictating the necessary handling precautions.
-
Carboxylic Acid Moiety (-COOH): Like other carboxylic acids, this compound is acidic. While dilute solutions of simple acids like acetic acid may sometimes be neutralized and drain-disposed under strict pH control, this practice is not recommended for a complex organic molecule of this nature.[1][2] Concentrated forms or solutions should be treated as corrosive waste.
-
Ether Linkage (-O-): The methoxyethoxy group presents an ether linkage. A critical and often overlooked hazard associated with ethers is their potential to form explosive peroxides upon exposure to air and light over time.[3][4][5] While this specific compound's peroxide-forming tendency is not documented, it is a prudent and essential safety measure to assume it can occur. This dictates specific storage and disposal timelines.
-
Cinnamic Acid Backbone: The core structure is a derivative of cinnamic acid. Compounds in this class are known to cause skin, eye, and respiratory irritation.[6][7][8]
These characteristics mandate that all waste containing this compound, regardless of concentration, must be collected and managed by a licensed hazardous waste disposal service.[9]
Table 1: Hazard Profile and Disposal Implications
| Functional Group | Potential Hazard | Rationale & Disposal Implication |
| Carboxylic Acid | Acidity, Corrosivity | Prohibits drain disposal. Requires collection in a designated, compatible "Organic Acid Waste" container. Avoid mixing with bases or reactive metals.[9] |
| Ether Linkage | Peroxide Formation | Risk of forming explosive peroxides over time.[2][4] Waste containers should be dated and disposed of regularly to prevent accumulation of peroxides. |
| Cinnamic Acid Structure | Irritant (Skin, Eyes, Respiratory) | Requires handling with appropriate Personal Protective Equipment (PPE).[6] All spill cleanup materials must be treated as hazardous waste.[3] |
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling. Before managing waste streams of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid, ensure the following measures are in place.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contaminated.[4][6]
-
Body Protection: A buttoned lab coat and closed-toe shoes are required to prevent skin contact.[9]
Handling Environment:
-
All handling and waste consolidation activities must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound in various forms. At every stage, the guiding principle is that all chemical waste, including contaminated materials, must be disposed of through your institution's EHS-approved hazardous waste program.[2][3]
Step 1: Waste Stream Segregation and Container Selection
-
Identify the Waste Stream: Determine if the waste is a solid, a solution in an organic solvent, or an aqueous solution. This compound should be segregated into a Non-Halogenated Organic Waste stream.
-
Select a Compatible Container: Use only designated hazardous waste containers made of compatible materials like high-density polyethylene (HDPE) or borosilicate glass.[9] The container must be in good condition with a secure, leak-proof lid.[2]
-
Label the Container: Proper labeling is critical for safety and compliance. Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"[9]
-
The full, unabbreviated chemical name: "3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid" and any solvents present.
-
The approximate concentration or percentage of each component.
-
The relevant hazard characteristics (e.g., Irritant, Acid).
-
The date waste accumulation began.[2]
-
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[2][3][4]
Step 2: Consolidating Waste
-
Solid Waste: Carefully transfer surplus or contaminated solid 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid directly into the designated and pre-labeled solid waste container. Use a dedicated spatula or scoop.
-
Liquid Waste (Solutions): Pour solutions containing the compound into the appropriate pre-labeled liquid waste container using a funnel. Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
-
Prohibited Actions:
Step 3: Decontamination and Empty Container Disposal
-
Initial Rinse: Glassware or containers that have held the compound must be decontaminated. The first rinse must be collected as hazardous waste.[2]
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) capable of dissolving the compound.[3][10]
-
Collect the first rinseate in your designated hazardous liquid waste container.[2] Subsequent rinses may be collected as well, depending on institutional policy.
-
After the triple rinse, allow the container to air dry completely in a fume hood.
-
-
Final Disposal: Once fully decontaminated and dry, deface or remove all chemical labels from the container.[3] It can then typically be disposed of in regular laboratory glass or solid waste streams, as per your EHS guidelines.
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill.
-
For solid spills, carefully sweep the material into a dustpan. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[6][11]
-
Collect all contaminated absorbent material and cleanup debris using non-sparking tools.
-
Place the collected waste into your designated hazardous waste container.[3][11]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others and prevent entry into the contaminated zone.
-
If safe to do so, increase ventilation to the area by opening the fume hood sash.
-
Contact your institution's EHS or emergency response team immediately for assistance.[4]
-
Visual Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid waste.
Caption: Decision flowchart for handling and disposal of the target compound.
References
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
How to Dispose of Acetic Acid. (n.d.). Lab Alley. Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]
-
Diethyl Ether - Standard Operating Procedure. (2012). UC Santa Barbara. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Greenbook.net. Retrieved from [Link]
-
Diethyl ether - Standard Operating Procedure (SOP). (2022). Rider University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
INFORMATION FORM FOR CHEMICALS DATA. (2023). Premix Group. Retrieved from [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]
-
Safety data sheet - NewV XE MGA Paper CRSmax Black 7899. (2022). Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]
Sources
- 1. laballey.com [laballey.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 6. aaronchem.com [aaronchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemical-label.com [chemical-label.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. assets.greenbook.net [assets.greenbook.net]
Personal protective equipment for handling 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid
[1]
Executive Safety Summary
Status: CAUTION - FUNCTIONALIZED ORGANIC ACID Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Secondary Risk: Potential Skin Permeation (Glycol Ether Moiety)[1]
This guide defines the Personal Protective Equipment (PPE) and handling protocols for 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid .[1][2] While the core structure is a cinnamic acid derivative (typically an irritant), the presence of the 2-methoxyethoxy tail introduces amphiphilic properties that may enhance skin absorption and alter glove permeation rates compared to simple aromatic acids.
The Golden Rule: Treat this compound with the "Universal Precautions for Novel Pharmacophores." In the absence of extensive specific toxicological data, you must assume the functional groups (acid + glycol ether) exert their known class effects.
Hazard Deconstruction & Risk Assessment
To select the correct PPE, we must understand the molecular behavior of the target compound.
| Functional Group | Associated Hazard | Physiological Impact |
| Prop-2-enoic Acid (Michael Acceptor) | Corrosivity / Irritation | High potential for severe eye damage (H318) and respiratory tract irritation (H335).[1][3][4] The conjugated system acts as a Michael acceptor, potentially reacting with biological nucleophiles (proteins). |
| 2-Methoxyethoxy Tail (Glycol Ether) | Permeation / Absorption | Glycol ethers are known solvents that can permeate standard nitrile rubber.[1] This lipophilic tail facilitates the transport of the acidic headgroup across the dermal barrier. |
| Phenyl Ring | Sensitization | Aromatic structures often contribute to delayed contact hypersensitivity (DCH).[1] |
PPE Matrix: The Defense System
Do not rely on generic lab safety rules. Use this specific matrix.
Table 1: PPE Specifications by State of Matter
| Component | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Purification) | Rationale (The "Why") |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield (if >100mL) | Safety glasses allow fine powders to drift around the lens via air currents.[1] Goggles provide a sealed environment.[1] |
| Hand Protection | Double Nitrile (Min 5 mil outer) | Laminate (Silver Shield) or High-Grade Nitrile (Double) | The methoxyethoxy tail can degrade thin nitrile.[1] Double gloving provides a breakthrough indicator and a sacrificial outer layer.[1] |
| Respiratory | N95 / P2 (if outside hood) | Fume Hood (Sash at 18") | Fine organic acid dust is a potent respiratory irritant.[1] Inhalation can cause bronchospasm.[1] |
| Body Defense | Lab Coat (Cotton/Poly blend) | Lab Coat + Tyvek Sleeve Covers | Solutions splash; sleeves are the most common point of exposure during pipetting. |
Technical Deep Dive: Glove Permeation Logic
Why standard nitrile is insufficient for solutions of this compound.
Most researchers default to 4-mil nitrile gloves.[1] However, glycol ethers (present in the side chain) are notorious for permeating nitrile rubber.
-
The Risk: If dissolved in organic solvents (DCM, THF, or Methanol), the solvent acts as a carrier vehicle. The methoxyethoxy group prevents the acid from being purely ionic, increasing lipid solubility.
-
The Solution:
-
Splash Contact: Double Nitrile is acceptable if changed immediately upon contamination.[1]
-
Immersion/High Exposure: Use Laminate (EVOH) liners (e.g., Ansell Barrier® or Silver Shield®) under a nitrile outer glove for dexterity.
-
Operational Workflows (Visualization)
Workflow A: Risk-Based Handling Protocol
This logic gate ensures you apply the correct level of containment based on operation scale.[1]
Caption: Decision matrix for selecting containment and PPE based on physical state and solvent carrier risks.
Workflow B: Emergency Decontamination
Immediate actions to take if the PPE barrier is breached.
Caption: Immediate response protocol for dermal or ocular exposure.
Step-by-Step Operational Protocol
Phase 1: Preparation (The "Pre-Flight" Check) [1]
-
Ventilation Verification: Ensure Fume Hood face velocity is 80–100 fpm.
-
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[1]
-
Static Control: Place an ionizing fan or anti-static gun near the balance.[1] Why? Cinnamic acid derivatives are often fluffy, electrostatic powders that "jump" onto gloves and cuffs.
Phase 2: Handling & Weighing
-
Donning: Put on inner gloves (tucked under lab coat cuff) and outer gloves (over lab coat cuff).[1]
-
Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
Solubilization: Add solvent slowly.[1] The heat of solution (exothermic) is usually low for this class, but splattering is the primary risk.
-
Critical Check: If using DCM or Chloroform, assume your outer gloves offer <5 minutes of protection after a splash.
-
Phase 3: Waste & Disposal
-
Solid Waste: Dispose of contaminated paper towels and weigh boats in "Hazardous Solid Waste" (Yellow Bag/Bin).[1]
-
Liquid Waste: Segregate into "Organic Acid Waste" . Do not mix with strong bases (exothermic neutralization risk) or oxidizers (peroxides).[1]
-
Container Cleaning: Triple rinse empty vials with methanol before disposing of glass.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1] United States Department of Labor.[1] [Link]1]
-
PubChem. (n.d.).[1] Compound Summary: Cinnamic Acid (Safety & Hazards). National Library of Medicine.[1] [Link]1]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
